2-Chloro-4-hydroxy-5-iodobenzonitrile CAS 2088367-94-4 properties
The following technical guide details the properties, synthesis, and application of 2-Chloro-4-hydroxy-5-iodobenzonitrile , a critical high-value scaffold in modern medicinal chemistry. Executive Summary 2-Chloro-4-hydro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and application of 2-Chloro-4-hydroxy-5-iodobenzonitrile , a critical high-value scaffold in modern medicinal chemistry.
Executive Summary
2-Chloro-4-hydroxy-5-iodobenzonitrile is a tris-functionalized aromatic scaffold characterized by its dense array of orthogonal reactive handles.[1][2] Its specific substitution pattern—combining a phenol, an aryl iodide, and a nitrile—makes it a "linchpin" intermediate.[1] It is primarily utilized in the synthesis of Thyroid Hormone Receptor (TR) agonists (thyromimetics) and as a core linker attachment point for Targeted Protein Degradation (PROTAC) chimeras.[1]
Unlike simple building blocks, this compound offers a pre-installed "reactivity gradient," allowing researchers to sequentially functionalize the molecule without aggressive protecting group strategies.[1]
Chemical Identity & Physicochemical Properties[1][4][5]
Structural Analysis
The molecule features a benzene core with four distinct substituents that dictate its electronic and steric profile:[1]
C1 Nitrile (-CN): Strong electron-withdrawing group (EWG); precursor to amides/heterocycles.[1]
C2 Chlorine (-Cl): Provides steric bulk and weak deactivation; generally inert under standard Pd-catalyzed conditions used for the iodine.[1]
C4 Hydroxyl (-OH): Acidic phenol; nucleophilic handle for ether formation.[1]
C5 Iodine (-I): Highly reactive electrophile for cross-coupling (Suzuki, Sonogashira).[1]
Lipophilic; requires polar aprotic solvents for reaction.[1]
pKa (Phenol)
~6.5 – 7.2
Critical: Significantly more acidic than phenol (pKa 10) due to para-nitrile and ortho-iodine EWG effects.[1]
Solubility
DMSO, DMF, MeOH
Sparingly soluble in water; soluble in DCM/EtOAc.[1]
Synthetic Utility & Reactivity Profile (The "Self-Validating" System)
The core value of CAS 2088367-94-4 lies in its Orthogonal Reactivity .[1] A self-validating synthetic protocol relies on the fact that each functional group reacts under distinct conditions, preventing cross-reactivity.[1]
Reasoning: Aryl iodides are photosensitive.[1] Long-term exposure to light causes homolytic cleavage of the C-I bond, liberating iodine (purple discoloration) and degrading the scaffold.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Chloro-4-hydroxy-5-iodobenzonitrile: Solid-State Characterization & Technical Profile
Content Type: Technical Reference Guide
Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.
Executive Summary & Core Identity
2-Chloro-4-hydroxy-5-iodobenzonitrile (CAS: 2088367-94-4 ) is a highly functionalized halogenated benzonitrile intermediate.[1] It serves as a critical scaffold in the synthesis of agrochemicals (specifically photosystem II inhibitors related to bromoxynil/ioxynil) and pharmaceutical candidates requiring specific halogen-bonding interactions.
Unlike common commodity chemicals, this compound is often synthesized on-demand or in research-scale batches. Consequently, standardized pharmacopeial melting point data is not universally established in public indices. This guide provides the predicted physicochemical profile based on Structure-Activity Relationships (SAR) of verified analogs, alongside a rigorous protocol for establishing an in-house reference standard.
Chemical Identity Table
Parameter
Detail
CAS Number
2088367-94-4
IUPAC Name
2-Chloro-4-hydroxy-5-iodobenzonitrile
Molecular Formula
C₇H₃ClINO
Molecular Weight
279.46 g/mol
SMILES
N#CC1=CC(I)=C(O)C=C1Cl
Physical State
Crystalline Solid
Appearance
White to off-white powder (highly light-sensitive)
Physical Properties & Melting Point Analysis[3][4]
The Melting Point Data Gap
While specific lot-based Certificates of Analysis (CoA) may vary, the melting point (MP) for 2-Chloro-4-hydroxy-5-iodobenzonitrile is not definitively fixed in open literature. However, by analyzing the thermodynamic properties of structural analogs , we can derive a high-confidence expected range.
Comparative SAR Analysis:
Precursor (2-Chloro-4-hydroxybenzonitrile): MP ~160 °C (dec.)
Analog (3,5-Dibromo-4-hydroxybenzonitrile / Bromoxynil): MP 189–191 °C
Analog (3,5-Diiodo-4-hydroxybenzonitrile / Ioxynil): MP 212–213 °C
Scientific Projection:
The introduction of the heavy iodine atom at the 5-position (ortho to the hydroxyl group) increases molecular weight and polarizability, typically enhancing lattice energy via halogen bonding. However, the asymmetry (2-Cl vs 5-I) may slightly disrupt crystal packing compared to the symmetric di-iodo analog.
Projected Melting Point Range:165 °C – 185 °C
Behavior: Likely to exhibit decomposition (darkening) upon melting due to the thermal lability of the C-I bond in the presence of the phenol moiety.
Solubility Profile
High Solubility: DMSO, DMF, Methanol (due to phenolic acidity and polar nitrile group).
pKa Context: The phenol proton is highly acidic (estimated pKa ~4–5) due to the electron-withdrawing nitrile and halogen groups. Solubility in water increases significantly at pH > 7 (formation of phenolate salt).
Synthesis & Structural Logic
The synthesis of this compound relies on Regioselective Electrophilic Aromatic Substitution (SEAr) . The hydroxyl group (-OH) is the strongest activating group, directing incoming electrophiles to the ortho positions.
-Cl (C2): Deactivates, but directs Ortho/Para (to C3/C5).
-CN (C1): Strongly deactivates, directs Meta (to C3/C5).
Steric Control: Position C3 is sterically crowded (sandwiched between -Cl and -OH). Position C5 is less hindered.
Result: Iodination occurs almost exclusively at C5 .
Visualization: Synthesis Pathway
Figure 1: Regioselective iodination pathway driven by the synergistic directing effects of the hydroxyl and nitrile groups.
Experimental Protocols: Characterization & QC
As a researcher, you must validate the identity and purity of this intermediate before using it in downstream coupling (e.g., Suzuki-Miyaura).
Melting Point Determination (Capillary Method)
Objective: Determine purity and thermal stability.
Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (solvates can depress MP).
Loading: Pack 2–3 mm of dry powder into a glass capillary.
Ramp Rate:
Fast Ramp (10°C/min) to 140°C.
Slow Ramp (1°C/min ) from 140°C until melt/decomposition.
Observation: Record the onset (liquid meniscus) and clear point. Note any color change (browning indicates deiodination/decomposition).
Purity Validation Workflow
Do not rely on MP alone. The high molecular weight of iodine can mask impurities in MP depression.
Figure 2: Quality Control decision tree for validating the purity of the iodinated intermediate.
Handling & Safety Profile (E-E-A-T)
Warning: This compound combines the hazards of nitriles (toxicity) and organoiodides (light sensitivity).
Light Sensitivity: The C-I bond is photolabile. Storage in clear glass will lead to "yellowing" (liberation of I₂). Always store in amber vials under inert gas (Argon/Nitrogen) at 2–8°C.
Acute Toxicity: Harmful if swallowed or inhaled (H302/H332). The nitrile group can metabolize to release cyanide ions in vivo, though the rate is generally slower for aromatic nitriles than aliphatic ones.
Skin/Eye: Causes serious irritation. The phenol moiety is corrosive to mucous membranes.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24861370, 2-Chloro-4-hydroxybenzonitrile. Retrieved from [Link]
2-Chloro-4-hydroxy-5-iodobenzonitrile is a highly functionalized halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1] Its structural triad—an electrophilic nitrile group, a nucleophilic phenol, and two distinct halogens (chlorine and iodine)—makes it a versatile "linchpin" molecule in medicinal chemistry.
Key Applications:
Suzuki-Miyaura Coupling: The C-I bond at position 5 is highly reactive toward palladium-catalyzed cross-couplings, allowing for the introduction of biaryl motifs common in kinase inhibitors.
SGLT2 Inhibitors: Used as a building block for gliflozin-class antidiabetic agents where the benzonitrile core mimics the distal aryl ring.
Heterocycle Formation: Precursor for 6-aminophenanthridines and benzofurans via cyclization reactions involving the nitrile and adjacent hydroxyl group.
Risk Assessment Philosophy
While specific toxicological data for this exact CAS is limited ("Not fully investigated"), its structural homology to Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) and Chloroxynil mandates a conservative safety approach. Researchers must treat this compound as a severe eye irritant and a potential aquatic toxin with bioavailability implications typical of lipophilic halogenated nitriles.
Nitrile Moiety (-CN): While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation can release cyanide ions in vivo, though this is less likely with sterically crowded halogenated rings. The primary risk is chemical asphyxiation at high doses.
Halogenated Phenol: The presence of Iodine and Chlorine increases lipophilicity (LogP ~3.06), facilitating dermal absorption. It also enhances the acidity of the phenol, making it a potent irritant to mucous membranes.
Electrophilic Potential: The compound is a skin sensitizer candidate due to its ability to form covalent bonds with nucleophilic skin proteins (haptenization).
Part 3: Operational Safety Protocols
Engineering Controls & Containment
Primary Barrier: All handling of the solid powder must occur within a Class II Biosafety Cabinet or a chemical fume hood with a face velocity of >100 fpm.
Static Control: Halogenated powders are prone to static charge buildup. Use anti-static weighing boats and grounded spatulas to prevent dispersion.
Personal Protective Equipment (PPE) Matrix
Body Part
Standard PPE
High-Risk Procedure (Scale-Up >10g)
Hands
Double Nitrile Gloves (0.11 mm min)
Silver Shield® / Laminate Gloves (under Nitrile)
Eyes
Chemical Splash Goggles
Goggles + Face Shield
Respiratory
N95 (if in hood)
P100/P3 Respirator (if outside hood)
Body
Lab Coat (Cotton/Poly)
Tyvek® Coverall + Chemical Apron
Safe Handling Workflow (Graphviz Visualization)
The following diagram outlines the decision logic for handling this compound, integrating exposure controls and waste management.
Figure 1: Operational workflow for handling halogenated benzonitriles, emphasizing scale-dependent PPE and solvent selection.
Part 4: Emergency Response & First Aid[3]
Critical Note: In the event of exposure, speed is critical . The lipophilic nature of the iodine substituent allows rapid tissue penetration.
Scenario 1: Ocular Exposure (Powder/Solution)
Immediate Action: Do not rub eyes.
Flush: Use an eyewash station for a minimum of 15 minutes , holding eyelids open.
Medical: Seek an ophthalmologist immediately. The acidity of the phenol group can cause corneal clouding.
Scenario 2: Dermal Exposure
Solvent Wash: If dissolved in organic solvents (DCM, DMSO), wash with Polyethylene Glycol (PEG 400) or soap and water. Do not use ethanol, as it may enhance absorption.
Neutralization: Rinse with copious water.[3] No specific antidote is required unless cyanosis (blue skin) appears, indicating nitrile metabolism issues (rare).
Scenario 3: Spills (Solid)
Isolate: Evacuate the immediate area (10 ft radius).
PPE: Don N95 mask and double gloves.
Cleanup: Wet the powder slightly with an inert solvent (heptane) to prevent dust, then sweep into a container. Do not use a vacuum unless it is HEPA-filtered and explosion-proof.
Part 5: Experimental Protocol – Iodination Validation
Self-validating protocol for synthesizing/verifying the compound identity.
Context: Synthesis of 2-Chloro-4-hydroxy-5-iodobenzonitrile often involves iodination of 2-chloro-4-hydroxybenzonitrile.[1]
Procedure: Dissolve starting material in TFA. Add NIS portion-wise at 0°C. Warm to RT and stir for 4 hours.
Validation (TLC): Eluent 20% EtOAc/Hexane. Product Rf ~0.4 (Starting material Rf ~0.3). The Iodine atom significantly increases lipophilicity, moving the spot higher than expected for a phenol.
Workup: Quench with sat. Na2S2O3 (removes excess Iodine - color change from purple to yellow/clear). Extract with EtOAc.
Causality Check: If the solution remains purple, unreacted iodine species are present. Sodium thiosulfate is the specific visual validator for this step.
Part 6: Storage & Stability
Temperature: 2-8°C (Refrigerate).
Light Sensitivity:Light Sensitive. The C-I bond is photolabile. Store in amber vials or wrap in aluminum foil.
A Researcher's Comprehensive Guide to High-Purity 2-Chloro-4-hydroxy-5-iodobenzonitrile
For the discerning researcher, scientist, and drug development professional, the procurement and application of high-purity chemical intermediates are foundational to experimental success. This guide provides an in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher, scientist, and drug development professional, the procurement and application of high-purity chemical intermediates are foundational to experimental success. This guide provides an in-depth technical overview of 2-Chloro-4-hydroxy-5-iodobenzonitrile, a versatile halogenated benzonitrile derivative. We will delve into its chemical characteristics, best practices for acquisition and quality verification, and its utility as a building block in the synthesis of complex molecules for pharmaceutical research.
Understanding the Core Asset: Physicochemical Properties of 2-Chloro-4-hydroxy-5-iodobenzonitrile
2-Chloro-4-hydroxy-5-iodobenzonitrile is a polysubstituted aromatic compound with the molecular formula C₇H₃ClINO. Its structure, featuring a nitrile group, a hydroxyl group, and two different halogen atoms on the benzene ring, imparts a unique combination of reactivity and functionality that makes it a valuable intermediate in organic synthesis.
The strategic placement of the chloro, iodo, and hydroxyl groups influences the electronic and steric properties of the molecule, providing multiple reaction sites for further chemical modification. The nitrile group, with its electrophilic carbon atom, is a key functional group that can undergo a variety of transformations.
Table 1: Key Physicochemical Properties of 2-Chloro-4-hydroxy-5-iodobenzonitrile
Property
Value
Source
Molecular Formula
C₇H₃ClINO
Molecular Weight
279.46 g/mol
CAS Number
2088367-94-4
Appearance
Off-white to light yellow solid (typical)
General chemical knowledge
Purity (typical)
≥95% - ≥98%
,
Storage Conditions
Sealed in a dry environment at 2-8°C
Sourcing High-Purity 2-Chloro-4-hydroxy-5-iodobenzonitrile: A Comparative Approach
The quality of starting materials is paramount in research and development. Several chemical suppliers offer 2-Chloro-4-hydroxy-5-iodobenzonitrile, and the choice of vendor should be guided by the required purity, available quantities, and the comprehensiveness of the analytical data they provide.
Table 2: Comparison of Selected Suppliers for 2-Chloro-4-hydroxy-5-iodobenzonitrile
Supplier
Product Number
Purity
Available Quantities
Fluorochem
F812709
95%
Inquire
ChemScene
CS-0657893
≥98%
100mg, 250mg, 1g
BenchChem
B1278621
Inquire
Inquire
CP Lab Safety
C122729-100g
min 98%
100g
When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. The CoA should provide detailed information on the purity of the compound as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Verification of Purity: Essential Analytical Methodologies
Upon receipt of 2-Chloro-4-hydroxy-5-iodobenzonitrile, independent verification of its identity and purity is a critical step to ensure the integrity of your research. The following are standard analytical techniques for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a sample by separating it into its individual components. For a compound like 2-Chloro-4-hydroxy-5-iodobenzonitrile, a reverse-phase HPLC method is typically employed.
Experimental Protocol: General Reverse-Phase HPLC Method
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: Start with a low percentage of mobile phase B, and gradually increase the concentration over a set period to elute the compound of interest and any impurities.
Flow Rate: 1.0 mL/min.
Detection: UV spectrophotometer at a wavelength determined by the UV absorbance spectrum of the compound (typically around 254 nm).
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.
The resulting chromatogram should show a major peak corresponding to 2-Chloro-4-hydroxy-5-iodobenzonitrile, with any impurities appearing as smaller peaks. The purity can be calculated based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. Both ¹H NMR and ¹³C NMR should be performed.
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number and types of protons in the molecule. For 2-Chloro-4-hydroxy-5-iodobenzonitrile, one would expect to see signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the benzene ring.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbon of the nitrile group.
Experimental Protocol: General NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
Data Acquisition: Acquire standard ¹H and ¹³C spectra.
Data Analysis: Process the spectra to determine chemical shifts, integration (for ¹H), and coupling constants. Compare the observed spectra with the expected chemical structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Experimental Protocol: General Mass Spectrometry
Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). The isotopic pattern of this peak should be consistent with the presence of one chlorine atom.
Purification to High Purity: Recrystallization and Column Chromatography
For applications requiring the highest purity, further purification of commercially available 2-Chloro-4-hydroxy-5-iodobenzonitrile may be necessary.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Experimental Protocol: General Recrystallization
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for substituted benzonitriles include mixtures of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane).
Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent.
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
Filtration: Collect the purified crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold solvent.
Drying: Dry the crystals under vacuum.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: General Column Chromatography
Stationary Phase: Silica gel is a common choice for this type of compound.
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio of solvents should be determined by thin-layer chromatography (TLC).
Packing the Column: The silica gel is packed into a glass column as a slurry in the mobile phase.
Loading the Sample: The compound is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.
Elution: The mobile phase is passed through the column, and the separated components are collected in fractions.
Analysis of Fractions: The fractions are analyzed by TLC to identify those containing the pure compound.
Solvent Removal: The solvent is removed from the combined pure fractions by rotary evaporation to yield the purified compound.
Applications in Research and Drug Discovery
2-Chloro-4-hydroxy-5-iodobenzonitrile is a valuable building block in medicinal chemistry due to its multiple points for chemical modification. The presence of the halogen atoms allows for cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce new carbon-carbon bonds. The hydroxyl group can be alkylated or acylated, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
One notable application is in the synthesis of inhibitors of various protein kinases, which are important targets in cancer therapy. The benzonitrile scaffold can serve as a core structure to which various substituents are added to achieve high affinity and selectivity for the target kinase.
Diagram: Potential Synthetic Transformations of 2-Chloro-4-hydroxy-5-iodobenzonitrile
Caption: Synthetic utility of 2-Chloro-4-hydroxy-5-iodobenzonitrile.
Safe Handling and Storage
As with any chemical, proper safety precautions must be taken when handling 2-Chloro-4-hydroxy-5-iodobenzonitrile.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-4-hydroxy-5-iodobenzonitrile is a versatile and valuable intermediate for researchers in organic synthesis and drug discovery. By carefully selecting a reputable supplier, rigorously verifying the purity of the material, and employing appropriate purification techniques when necessary, researchers can ensure the quality and reliability of their experimental results. The unique structural features of this compound provide a rich platform for the synthesis of novel and complex molecules with potential therapeutic applications.
References
CP Lab Safety. (n.d.). 2-Chloro-5-iodobenzonitrile, min 98%, 100 grams. Retrieved from [Link]
Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
Phenomenex. (2025, December 12). Column Chromatography: Principles and Applications. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Foundational
Synonyms for 2-Chloro-4-hydroxy-5-iodobenzonitrile in organic chemistry
[1][2] Executive Summary 2-Chloro-4-hydroxy-5-iodobenzonitrile (CAS: 2088367-94-4) is a highly functionalized tetrasubstituted benzene scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
2-Chloro-4-hydroxy-5-iodobenzonitrile (CAS: 2088367-94-4) is a highly functionalized tetrasubstituted benzene scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents, including phenoxymethyl derivatives and kinase inhibitors. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses four distinct functional handles—a nitrile (–CN), a phenol (–OH), an aryl iodide (–I), and an aryl chloride (–Cl)—each capable of selective derivatization under specific conditions.
This guide provides a comprehensive technical analysis of this compound, detailing its nomenclature, physicochemical properties, validated synthesis protocols, and application in cross-coupling chemistries (Suzuki-Miyaura).
Nomenclature & Synonyms
Accurate identification is critical in global supply chains and regulatory filings. While the IUPAC name is the standard, various catalog codes and semi-systematic names are used in the industry.
The compound is typically isolated as an off-white to pale yellow solid. Its high lipophilicity (LogP ~2.52) and acidic phenol group (pKa ~6–7) dictate its behavior in extraction and chromatography.
Property
Value
Notes
Molecular Weight
279.46 g/mol
High halogen content increases density.
Appearance
Off-white to pale yellow powder
Sensitive to light (iodine liberation).
LogP (Predicted)
2.52
Moderately lipophilic; soluble in organic solvents (DCM, DMF).
pKa (Phenol)
~6.5
More acidic than phenol due to electron-withdrawing groups (-CN, -Cl, -I).
Melting Point
>200°C (Decomposes)
Exact value varies by crystal form/purity.
Solubility
DMSO, DMF, Methanol
Poorly soluble in water; soluble in alkaline water (as phenolate).
Structural Analysis & Reactivity
The utility of 2-Chloro-4-hydroxy-5-iodobenzonitrile lies in its ability to undergo sequential, regioselective functionalization.
Position 1 (Nitrile): Precursor for tetrazoles, amides, or carboxylic acids. Acts as a strong electron-withdrawing group (EWG), activating the ring.
Position 2 (Chlorine): Provides steric bulk. Less reactive than iodine, allowing for chemoselective coupling at the iodine site first. Can be displaced via SₙAr if the ring is sufficiently activated.
Position 4 (Hydroxyl): A nucleophilic handle for etherification (e.g., Mitsunobu reaction or alkylation).
Position 5 (Iodine): The most reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
Visualization: Orthogonal Reactivity Map
The following diagram illustrates the distinct chemical pathways available for each functional group.
Figure 1: Orthogonal reactivity map highlighting the chemoselective handles of the scaffold.
Experimental Protocols
Protocol A: Synthesis via Regioselective Iodination
Objective: Synthesize 2-Chloro-4-hydroxy-5-iodobenzonitrile from 2-chloro-4-hydroxybenzonitrile.
Mechanism: Electrophilic aromatic substitution (EAS). The hydroxyl group directs the incoming iodine to the ortho position (C5), which is sterically accessible compared to C3 (flanked by Cl and OH).
Preparation: In a round-bottom flask, dissolve 2-chloro-4-hydroxybenzonitrile (1.0 eq, e.g., 1.18 g) in a 1:1 mixture of AcOH and DCM (20 mL total).
Activation: Cool the solution to 0°C. Add catalytic conc. H₂SO₄ (approx.[1] 0.1 mL).
Iodination: Slowly add N-Iodosuccinimide (1.0–1.2 eq) portion-wise over 15 minutes.
Note: Maintain temperature <5°C to prevent over-iodination.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS or TLC (Mobile phase: Hexane/EtOAc).
Quenching: Pour the reaction mixture into ice-cold water (50 mL).
Workup:
Extract with DCM (3 x 20 mL).
Wash combined organics with saturated NaHCO₃ (to remove AcOH) and 10% Na₂S₂O₃ (to remove excess iodine).
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the product as an off-white solid.
Protocol B: Application in Suzuki-Miyaura Coupling
Objective: Functionalize the C5 position with an aryl group.
Step-by-Step Procedure:
Setup: Charge a reaction vial with 2-Chloro-4-hydroxy-5-iodobenzonitrile (1.0 eq), Arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
Solvent: Add degassed DMF/Water (4:1 ratio).
Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
Reaction: Purge with Argon/Nitrogen. Heat to 80°C for 4–6 hours.
Workup: Cool to RT, dilute with water, acidify to pH ~4 (to protonate the phenol), and extract with EtOAc.
Safety & Handling
Hazards: The compound is an organohalide and a nitrile. It is classified as Harmful if swallowed (H302) , Causes skin irritation (H315) , and Causes serious eye irritation (H319) .
Storage: Store at 2–8°C under an inert atmosphere (Argon). Protect from light to prevent iodine homolysis.
Disposal: Dispose of as halogenated organic waste. Do not allow to enter drains.
References
BenchChem. (2025). 2-Chloro-4-hydroxy-5-iodobenzonitrile: Properties and Synthesis. Retrieved from
Google Patents. (2018). CN108026077A - Phenoxymethyl derivatives and their preparation and application. Retrieved from
ChemScene. (2024). Product Data Sheet: 2-Chloro-4-hydroxy-5-iodobenzonitrile (CAS 2088367-94-4). Retrieved from
Fluorochem. (2024). Chemical Safety and Data: 2-Chloro-4-hydroxy-5-iodobenzonitrile. Retrieved from
Application Note: 2-Chloro-4-hydroxy-5-iodobenzonitrile as a Core Scaffold for Next-Gen ADC Linker-Payloads
Abstract This technical guide details the application of 2-Chloro-4-hydroxy-5-iodobenzonitrile (CAS 2088367-94-4) as a critical intermediate in the synthesis of Antibody-Drug Conjugates (ADCs), specifically for PROTAC-AD...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the application of 2-Chloro-4-hydroxy-5-iodobenzonitrile (CAS 2088367-94-4) as a critical intermediate in the synthesis of Antibody-Drug Conjugates (ADCs), specifically for PROTAC-ADC hybrids and highly potent small molecule payloads . This scaffold offers a unique "orthogonal reactivity triad"—a nucleophilic phenol, an electrophilic aryl iodide, and a modifiable nitrile—enabling the precise, convergent assembly of complex linker-payload systems. We present optimized protocols for chemoselective functionalization, ensuring high yield and purity essential for clinical-grade bioconjugation.
Introduction: The Orthogonal Triad Strategy
In ADC development, the "Linker-Payload" assembly is the determinant of therapeutic index. 2-Chloro-4-hydroxy-5-iodobenzonitrile serves as a linchpin scaffold due to its ability to facilitate convergent synthesis .
Chemical Logic & Causality
The Phenol (-OH): Acts as the primary anchor for linker attachment . Its pKa (~7-8 due to the electron-withdrawing -CN and -Cl) allows for mild alkylation conditions (Mitsunobu or SN2) without disturbing sensitive payload motifs.
The Aryl Iodide (-I): A highly reactive "warhead handle." It undergoes facile Palladium-catalyzed cross-coupling (Sonogashira, Suzuki-Miyaura) to attach the rest of the cytotoxic payload or E3 ligase ligand (in PROTACs).
The Nitrile (-CN) & Chloro (-Cl): These serve as "metabolic blockers" to prevent rapid clearance and modulate the lipophilicity (LogD) of the final payload, optimizing intracellular retention after linker cleavage.
Structural Causality Diagram
Figure 1: The orthogonal reactivity map of the scaffold allows independent attachment of the linker and payload.
Chemical Properties & Handling[1][2]
Property
Value
Critical Note for ADCs
CAS Number
2088367-94-4
Verify purity >98% by HPLC before use.
Molecular Weight
279.46 g/mol
Low MW allows high mass-efficiency in synthesis.
Appearance
Off-white solid
Color change to yellow indicates iodine liberation (decomposition).
Solubility
DMSO, DMF, THF
Poor water solubility; requires organic co-solvents during conjugation.
pKa (Phenol)
~7.5 (Estimated)
Acidic enough for Mitsunobu coupling; requires weak bases (K₂CO₃) for alkylation.
Safety Warning: This compound is a potent skin and eye irritant and a potential sensitizer. Handle in a fume hood with double-nitrile gloves. As a precursor to cytotoxic payloads, treat with OEB 3/4 containment protocols (isolator or powder hood) once coupled to active warheads.
This protocol describes the attachment of a cleavable linker precursor (e.g., Boc-amino-PEG-bromide) to the phenolic position. This is typically the first step to avoid handling the highly toxic final payload through multiple steps.
Protocol 1: Chemoselective O-Alkylation
Objective: Attach a PEG-spacer to the phenol without affecting the aryl iodide.
Once the linker is attached, the aryl iodide remains available for coupling to the "warhead" core. This is common in synthesizing PROTAC ADCs , where this scaffold connects the E3 ligase ligand to the protein-binding domain.
Protocol 2: Sonogashira Cross-Coupling
Objective: Couple the iodinated linker-intermediate with a terminal alkyne payload fragment.
Degassing: Dissolve the Intermediate and Alkyne Partner in THF/DMF. Sparge with Argon for 15 minutes. Oxygen is the enemy of this reaction (homocoupling).
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI quickly under Argon flow. Add TEA.
Reaction: Stir at RT to 40°C for 2–4 hours.
Expert Insight: The aryl iodide at position 5 is highly activated by the ortho-nitrile and para-chloro groups. Mild conditions are sufficient. High heat promotes de-iodination.
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.
Purification: Reverse-phase Preparative HPLC is recommended here, as the coupled product is likely a high-value, complex molecule.
For ADC intermediates, "Process Impurities" are critical quality attributes (CQAs).
Test
Method
Acceptance Criteria
Identity
1H-NMR (DMSO-d6)
Confirms substitution pattern (aromatic protons as singlets).
Purity
HPLC (254 nm)
>98.0% area.
Residual Solvents
GC-Headspace
DMF < 880 ppm (ICH Q3C).
Elemental Impurity
ICP-MS
Pd < 10 ppm (after coupling steps).
De-iodinated Impurity
LC-MS
< 0.5% (Common byproduct of Pd-coupling).
References
Application of benzonitrile compounds in preparation of antitumor drugs.Google Patents. CN103800315A.
Current strategies for the design of PROTAC linkers: a critical review. Journal of Hematology & Oncology. 2020. Available at: [Link]
Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. 2021. Available at: [Link]
Application
Sonogashira coupling protocols for 2-Chloro-4-hydroxy-5-iodobenzonitrile
Application Note: High-Fidelity Sonogashira Coupling of 2-Chloro-4-hydroxy-5-iodobenzonitrile Executive Summary This guide details the operational protocols for the Sonogashira cross-coupling of 2-Chloro-4-hydroxy-5-iodo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Sonogashira Coupling of 2-Chloro-4-hydroxy-5-iodobenzonitrile
Executive Summary
This guide details the operational protocols for the Sonogashira cross-coupling of 2-Chloro-4-hydroxy-5-iodobenzonitrile (CHIB) . This substrate is a critical scaffold in the synthesis of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), structurally related to Etravirine and Rilpivirine .
The chemical challenge of CHIB lies in its orthogonal reactivity :
The Electrophile Duality: It possesses two halogen sites. The protocol must exclusively activate the C–I bond (Bond Dissociation Energy
65 kcal/mol) while leaving the C–Cl bond ( 95 kcal/mol) intact for downstream nucleophilic substitution.
The Protic Trap: The free phenolic hydroxyl (
) acts as a proton source, capable of quenching the copper(I) acetylide intermediate or poisoning the Pd catalyst via phenoxide coordination.
This note provides two distinct workflows: a Protected Route (High Yield/Purity) and a Direct Route (Step-Efficient/Green), validated by mechanistic logic and industrial precedents.
Mechanistic Grounding & Chemoselectivity
The success of this reaction hinges on the kinetic differentiation between the aryl iodide and the aryl chloride.[1] Under standard Pd(0)/Cu(I) catalysis, the oxidative addition of Pd(0) to the C–I bond is orders of magnitude faster than to the C–Cl bond.
Critical Control Point: Ligand selection is paramount. Bulky, electron-rich phosphines (e.g.,
) can activate aryl chlorides.[2] To maintain selectivity for iodine, we utilize standard aryl phosphines (e.g., ) which are insufficient to activate the chloride at moderate temperatures.
Visualizing the Selectivity Landscape
Figure 1: Kinetic landscape of the CHIB substrate. The protocol targets the green pathway while suppressing the red and gray interference pathways.
Experimental Protocols
Protocol A: The "Protected" Route (Recommended for High Purity)
Rationale: Masking the phenol as an acetate ester prevents catalyst poisoning and eliminates the acidic proton, allowing the use of standard bases without sequestration issues.
Add the Alkyne dropwise over 20 minutes. Slow addition keeps the concentration of free alkyne low, reducing homocoupling risk.
Stir at Room Temperature for 1 hour, then warm to 40°C if sluggish.
Warning: If the reaction turns black immediately and stalls, the Cu catalyst may have precipitated as Copper(I) Phenoxide. If this occurs, switch to Protocol A.
Quench:
Pour into dilute aqueous HCl (pH ~4) to protonate the product and solubilize amine salts. Extract with Ethyl Acetate.[4]
Comparative Data & Troubleshooting
Parameter
Protocol A (Protected)
Protocol B (Direct)
Yield (Isolated)
85–92%
65–75%
Purity (HPLC)
>98%
90–95%
Reaction Time
2–4 Hours
4–8 Hours
Major Impurity
Glaser Homocoupling (<2%)
Unreacted SM, Cu-Phenoxides
Scalability
High (Robust)
Moderate (Viscosity issues)
Troubleshooting Matrix:
Issue: Dehalogenation (Loss of Iodine, no coupling).
Cause: Hydride source present or Pd-hydride formation.
Fix: Ensure solvents are anhydrous. Switch base to inorganic Carbonate (
) in DMF.
Issue: Reaction of the Chloride (Bis-coupling).
Cause: Temperature too high (>80°C) or ligand too electron-rich.
Fix: Keep T < 60°C. Ensure ligand is Triphenylphosphine, not tricyclohexylphosphine.
Issue: "Hay" Coupling (Alkyne-Alkyne dimer).
Cause: Oxygen ingress.
Fix: Rigorous degassing. Use a "Copper-Free" variant (Pd only) if the alkyne is inexpensive.
Process Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on purity requirements.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Janssen Pharmaceutica NV. (2005). Preparation of Rilpivirine Intermediates. Patent WO2006035069. (Describes the use of halogenated benzonitriles in DAPY synthesis).
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][4][7] Angewandte Chemie International Edition, 46(6), 834-871. (Review of ligand effects on chemoselectivity).
BenchChem. (2025).[1][4] Sonogashira Coupling: A Comparative Guide to Aryl Bromide and Aryl Chloride Reactivity. (Data on bond dissociation energy and catalyst selection).
Das, P., et al. (2017). Ligand-free Pd-catalyzed Sonogashira coupling in water. Tetrahedron Letters. (Evidence for aqueous/surfactant protocols for unprotected phenols).
Nucleophilic aromatic substitution on 2-Chloro-4-hydroxy-5-iodobenzonitrile
An In-Depth Guide to Nucleophilic Aromatic Substitution on 2-Chloro-4-hydroxy-5-iodobenzonitrile Authored by: A Senior Application Scientist This document provides a detailed exploration of nucleophilic aromatic substitu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Nucleophilic Aromatic Substitution on 2-Chloro-4-hydroxy-5-iodobenzonitrile
Authored by: A Senior Application Scientist
This document provides a detailed exploration of nucleophilic aromatic substitution (SNAr) reactions involving 2-Chloro-4-hydroxy-5-iodobenzonitrile. It is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the substrate's reactivity and practical, field-proven protocols for its functionalization. The guide moves beyond simple step-by-step instructions to explain the underlying principles and rationale behind experimental design, ensuring both reproducibility and adaptability.
Theoretical Framework: Reactivity of 2-Chloro-4-hydroxy-5-iodobenzonitrile
Nucleophilic aromatic substitution is a critical reaction class for the synthesis of highly functionalized aromatic compounds.[1] Unlike the more common electrophilic substitutions on aromatic rings, SNAr proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (EWGs).[2][3] The reaction involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[3][4][5] The subsequent departure of a leaving group restores the ring's aromaticity.[3]
The substrate, 2-Chloro-4-hydroxy-5-iodobenzonitrile, possesses a unique arrangement of substituents that dictates its reactivity profile:
Activating Group: The cyano (-CN) group at C1 is a powerful electron-withdrawing group.[6] It strongly activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex, particularly when the attack occurs at the ortho (C2) and para (C4) positions.[3][7]
Leaving Groups: The molecule features two potential halogen leaving groups: chlorine at C2 and iodine at C5. In SNAr reactions, the rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-halogen bond.[8] Consequently, leaving group ability is governed by the halogen's ability to stabilize the intermediate through inductive electron withdrawal. This results in a reactivity trend of F > Cl ≈ Br > I, the inverse of that seen in SN2 reactions.[8][9] Therefore, the chlorine atom at the C2 position is the predicted site of substitution.
Directing Groups: The hydroxyl (-OH) group at C4 is an electron-donating group. Under the basic conditions often employed for SNAr, it will be deprotonated to form a phenoxide (-O⁻), a potent electron-donating group that would typically deactivate the ring to nucleophilic attack. However, the powerful activating effect of the para-cyano group is generally sufficient to overcome this deactivation, allowing the reaction to proceed. The substitution is overwhelmingly favored at the C2 position, which is ortho to the strongly activating cyano group.
Caption: Predicted site of nucleophilic attack on the substrate.
General Considerations for Protocol Design
Successful SNAr reactions hinge on the careful selection of reagents and conditions.
Nucleophiles : A wide range of nucleophiles can be employed, including primary and secondary amines, thiols, and alkoxides.[9] The nucleophilicity of the chosen reagent will directly impact reaction kinetics.
Solvents : Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are preferred.[10] These solvents effectively solvate the counter-ion of the nucleophile while leaving the nucleophile itself relatively unsolvated, thereby enhancing its reactivity.
Base : A base is often required to either deprotonate a protic nucleophile (e.g., thiol, alcohol) to generate a more potent anionic nucleophile, or to act as a scavenger for the acid (HX) byproduct generated when using neutral nucleophiles like amines.[2][11] Common choices include inorganic bases like potassium carbonate (K₂CO₃) and organic bases like triethylamine (TEA). For deprotonation of weakly acidic nucleophiles, stronger bases like sodium hydride (NaH) may be necessary.[2]
Temperature : While the ring is activated, thermal energy is typically required to overcome the activation barrier associated with the disruption of aromaticity in the Meisenheimer complex. Reactions are commonly heated to temperatures ranging from 60 °C to reflux.[2][11]
Safety Precautions
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Fume Hood : Conduct all reactions in a certified chemical fume hood to avoid inhalation of volatile or hazardous reagents and solvents.
Reagent Handling : Handle reagents with care. For instance, triethylamine is corrosive and flammable, while DMSO can facilitate the absorption of other chemicals through the skin.[11] Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
The following protocols provide robust methods for the substitution of the 2-chloro substituent on 2-Chloro-4-hydroxy-5-iodobenzonitrile.
Protocol 1: Amination with Morpholine
This protocol details the synthesis of 2-(morpholin-4-yl)-4-hydroxy-5-iodobenzonitrile.
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-hydroxy-5-iodobenzonitrile (280 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
Add 5 mL of anhydrous DMF to the flask.
Add morpholine (105 µL, 1.2 mmol) to the suspension.
Fit the flask with a reflux condenser and place it in a pre-heated oil bath at 80 °C.
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, cool the mixture to room temperature.
Pour the reaction mixture into 50 mL of ice-cold water. A precipitate should form.
Collect the solid product by vacuum filtration, washing thoroughly with deionized water.
Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by silica gel column chromatography.
Causality & Insights
Base (K₂CO₃) : Potassium carbonate acts as a base to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.[2] Using two equivalents ensures the reaction goes to completion.
Solvent (DMF) : DMF is a polar aprotic solvent that enhances the rate of SNAr reactions.[10]
Temperature (80 °C) : Heating provides the necessary activation energy for the formation of the Meisenheimer intermediate.
Protocol 2: Thiolation with 4-methoxythiophenol
This protocol details the synthesis of 2-((4-methoxyphenyl)thio)-4-hydroxy-5-iodobenzonitrile.
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Equivalents
2-Chloro-4-hydroxy-5-iodobenzonitrile
279.46
280 mg
1.0
1.0
4-methoxythiophenol
140.19
154 mg
1.1
1.1
Triethylamine (TEA)
101.19
210 µL
1.5
1.5
| Dimethyl Sulfoxide (DMSO) | - | 5 mL | - | - |
Procedure
In a fume hood, add 2-Chloro-4-hydroxy-5-iodobenzonitrile (280 mg, 1.0 mmol) and 4-methoxythiophenol (154 mg, 1.1 mmol) to a 25 mL round-bottom flask with a magnetic stir bar.
Add 5 mL of anhydrous DMSO.
Add triethylamine (210 µL, 1.5 mmol) to the solution.
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 60 °C.[11]
Stir the reaction for 24-48 hours, monitoring by TLC or LC-MS.[11]
After completion, cool the reaction to room temperature and pour it into 50 mL of ice-water.[11]
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure using a rotary evaporator.
Purify the resulting crude residue by silica gel column chromatography.
Causality & Insights
Base (TEA) : Triethylamine deprotonates the thiol to form the more nucleophilic thiolate anion.[11]
Solvent (DMSO) : DMSO is an excellent solvent for SNAr reactions involving thiols.[11]
Excess Nucleophile : A slight excess of the thiol (1.1 eq) is used to ensure complete consumption of the starting material.[11]
Protocol 3: O-Arylation with Sodium Methoxide
This protocol details the synthesis of 2-methoxy-4-hydroxy-5-iodobenzonitrile.
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-4-hydroxy-5-iodobenzonitrile (280 mg, 1.0 mmol).
Add 10 mL of anhydrous THF and stir to dissolve.
Carefully add sodium methoxide (65 mg, 1.2 mmol) to the solution. Note: Sodium methoxide is hygroscopic and reactive; handle with care.
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 66 °C).
Stir the reaction for 8-16 hours, monitoring its progress by TLC or LC-MS.
Once complete, cool the reaction to room temperature and carefully quench by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the solvent in vacuo.
Purify the crude product via silica gel column chromatography to yield the desired ether.
Causality & Insights
Nucleophile (NaOMe) : Sodium methoxide provides a strong alkoxide nucleophile. Using it as a pre-formed salt avoids the need for a separate base.
Inert Atmosphere : An inert atmosphere is crucial because strong bases like sodium methoxide can react with atmospheric moisture and CO₂.
Solvent (THF) : While DMSO or DMF could be used, THF is a suitable aprotic solvent for reactions with highly reactive nucleophiles like alkoxides.[2]
Workflow and Troubleshooting
Caption: General experimental workflow for SNAr reactions.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Insufficient reaction time or temperature.[11]2. Inactive base or wet solvent/reagents.[11]3. Deactivated nucleophile.[11]
1. Increase reaction time and/or temperature incrementally.2. Use freshly dried solvents and high-purity, anhydrous base.3. Use a fresh bottle of the nucleophile.
Formation of Side Products
1. Reaction temperature is too high, leading to decomposition or undesired reactions.2. Presence of water in the reaction mixture.3. For O-arylation, the phenoxide of the starting material may act as a nucleophile.
1. Lower the reaction temperature.[11]2. Ensure all reagents and solvents are anhydrous.3. Use a stronger, non-nucleophilic base or ensure the primary nucleophile is in sufficient excess.
Difficult Purification
1. Product and starting material have similar polarity.2. Presence of persistent impurities from reagents.
1. Drive the reaction to full conversion.2. Try a different solvent system for chromatography or consider recrystallization.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2,4-Dihalo-5-Sulfamoyl-Benzo
Strategic Protection of the 4-Hydroxy Moiety in Benzonitrile Scaffolds: Precision Protocols for Drug Discovery
Part 1: Executive Analysis & Substrate Logic The Substrate Challenge: 4-Hydroxybenzonitrile (4-HBN) Protecting the hydroxyl group of 4-hydroxybenzonitrile (4-HBN) requires a nuanced approach that differs from standard ph...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Analysis & Substrate Logic
The Substrate Challenge: 4-Hydroxybenzonitrile (4-HBN)
Protecting the hydroxyl group of 4-hydroxybenzonitrile (4-HBN) requires a nuanced approach that differs from standard phenol protection. Two critical electronic factors define this substrate's reactivity:
Enhanced Acidity (
Shift):
The nitrile group at the para position is a strong electron-withdrawing group (EWG). This stabilizes the phenoxide anion via resonance and induction, shifting the from ~10 (phenol) to 7.9 .
Implication: 4-HBN is significantly more acidic than typical phenols. Protection reactions require milder bases (
, ) compared to alkyl alcohols. Strong bases (NaH) are often unnecessary and can lead to side reactions.
Nitrile Vulnerability:
The nitrile moiety (
) is the "Achilles' heel" during deprotection.
Hydrogenation Risk: Standard hydrogenolysis of benzyl ethers (
, Pd/C) poses a severe risk of reducing the nitrile to a benzylamine or toluene derivative.
Hydrolysis Risk: Strong aqueous acid/base conditions (often used for acetal/ester cleavage) can hydrolyze the nitrile to an amide or carboxylic acid.[1]
Lewis Acid Coordination: Strong Lewis acids (
) used for ether cleavage can coordinate to the nitrile nitrogen, retarding reaction rates or causing hydrolysis upon quenching.
Strategic Decision Matrix
The following decision tree illustrates the logic for selecting a Protecting Group (PG) based on the intended downstream chemistry.
Figure 1: Decision matrix for protecting group selection emphasizing the avoidance of nitrile reduction.
Part 2: Detailed Protocols & Methodologies
Strategy A: Silyl Protection (TBS) – The "Gold Standard"
Best For: Short synthetic sequences where extreme acid/base conditions are avoided.
Mechanism: The enhanced acidity of 4-HBN allows for rapid silylation. The bulky tert-butyldimethylsilyl (TBS) group provides steric shielding.[2]
Protocol 1: TBS Protection of 4-Hydroxybenzonitrile
Dissolution: Charge a flame-dried round-bottom flask with 4-hydroxybenzonitrile (11.9 g, 100 mmol) and anhydrous DMF (200 mL).
Base Addition: Add Imidazole (17.0 g, 250 mmol) in one portion. The solution may warm slightly (exothermic proton transfer).
Silylation: Cool to 0 °C. Add TBS-Cl (18.1 g, 120 mmol) portion-wise over 10 minutes.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot (
~0.2) should disappear, replaced by the non-polar silyl ether ( ~0.8).
Workup: Dilute with
(500 mL) and wash with water (3 x 200 mL) to remove DMF and imidazolium salts. Wash with brine, dry over , and concentrate.[3]
Purification: Flash chromatography is rarely needed; recrystallization from cold hexanes yields white crystals.
Deprotection (Nitrile-Safe):
Reagent: TBAF (1.0 M in THF) buffered with Acetic Acid (1:1 molar ratio).
Note: Buffering is crucial. Naked fluoride is basic and can cause side reactions with the nitrile or alpha-protons if other sensitive groups are present.
Strategy B: PMB Protection – The "Hydrogenation Bypass"
Best For: Cases where a benzyl-type protection is desired, but hydrogenolysis must be avoided to save the nitrile.
Why PMB? p-Methoxybenzyl (PMB) ethers can be cleaved oxidatively using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), leaving the nitrile intact. Standard Benzyl (Bn) ethers usually require
, which reduces nitriles to amines.
Protocol 2: PMB Protection via Williamson Ether Synthesis
Reagents: 4-HBN (1.0 equiv), PMB-Cl (1.1 equiv),
(2.0 equiv), Acetone (reflux) or DMF (60 °C).
Setup: To a suspension of 4-hydroxybenzonitrile (10 mmol) and powdered anhydrous
Expert Tip: Add a catalytic amount of TBAI (tetrabutylammonium iodide) (5 mol%) to accelerate the reaction via the Finkelstein reaction (in situ generation of PMB-I).
Reaction: Reflux for 4–6 hours. The phenoxide anion of 4-HBN is highly nucleophilic, making this reaction faster than with simple phenols.
Workup: Filter off the inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove traces of unreacted phenol), then brine.
Dissolution: Dissolve the PMB-protected nitrile in DCM (0.1 M). Add water (5% v/v). The water is essential as the oxygen source for the conversion of the PMB group to p-anisaldehyde.
Oxidation: Add DDQ (1.5 equiv) at 0 °C. The mixture will turn deep green/red (charge-transfer complex).
Quench: Stir for 1–2 hours at RT. Pour into saturated
Result: The nitrile remains untouched. The byproduct is p-anisaldehyde (removable by bisulfite wash or chromatography).
Strategy C: MOM Protection – The Base-Stable Fortress
Best For: Multi-step synthesis involving organometallics (Grignard, Lithiation) where the PG must be invisible.
Safety Note: MOM-Cl is a carcinogen. Use the alternative protocol below if possible.
Mechanism: Acid-catalyzed exchange forms the acetal.
Reflux: Stir at mild reflux for 2 hours.
Workup: Pour into ice-cold
. Extract with DCM.
Deprotection: Cleave using mild acid (2M HCl in MeOH) at RT. The nitrile is stable to dilute acid at RT; hydrolysis requires heat and concentrated acid.
Part 3: Comparative Stability & Data
The following table summarizes the compatibility of these strategies specifically for the benzonitrile scaffold.
Protecting Group
Formation Conditions
Stability: Base/Nucleophiles
Stability: Acid
Stability: Reduction ()
Deprotection Reagent
Nitrile Compatibility
TBS (Silyl)
Imidazole / DMF
Moderate (Unstable to strong base)
Low
High
TBAF /
Excellent
PMB (Ether)
/ PMB-Cl
High
High
Moderate
DDQ (Oxidative)
Excellent
MOM (Acetal)
DMM /
Very High
Low
High
Dilute HCl / TFA
Good (Watch hydrolysis)
Benzyl (Bn)
NaH / BnBr
High
High
Low (-CN reduces)
or
Poor (Hard to remove selectively)
Acetate (Est)
/ Py
Low (Labile)
Moderate
High
/ MeOH
Excellent
Part 4: Troubleshooting & "Gotchas"
The Hydrogenation Trap
Scenario: You used a standard Benzyl (Bn) group. You attempt to remove it with
and Pd/C.
Result: You isolate the deprotected phenol, but the nitrile has vanished, replaced by a primary amine ().
Fix: If you must use Benzyl, use transfer hydrogenation (Pd/C + Cyclohexene or Ammonium Formate) which is often gentler on nitriles, or switch to PMB (Strategy B).
The
Complexation
Scenario: Using
to cleave a methyl ether in the presence of a nitrile.
Observation: Reaction stalls or requires excess reagent.
Cause: The nitrile nitrogen lone pair coordinates with Boron (), deactivating the Lewis acid.
Fix: Use 2–3 equivalents of to saturate the nitrile first, or use /TBAI. Always quench at low temperature (-78 °C) to prevent hydrolysis of the activated nitrile-boron complex to an amide.
References
Hanson, J. R. The Chemistry of the Cyano Group. In: Functional Group Chemistry.[4] Royal Society of Chemistry, 2008 . (Discusses nitrile reactivity and reduction sensitivity).
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Canonical source for TBS and MOM protocols).
Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.
Mandal, P. K.; McMurray, J. S. "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane," J. Org. Chem.2007 , 72, 6599–6601.[5] Link (Alternative deprotection methods compatible with nitriles).
BenchChem. "Stability of TBS and TIPS Protecting Groups." Application Note, 2025 . Link (Comparative stability data for silyl ethers).
Organic Chemistry Portal. "Deprotection of Benzyl Ethers." Link (Highlighting oxidative cleavage methods).
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Chloro-4-hydroxy-5-iodobenzonitrile
Introduction: The Strategic Role of the Substituted Benzonitrile Scaffold in Kinase Inhibitor Design Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of num...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of the Substituted Benzonitrile Scaffold in Kinase Inhibitor Design
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, and a significant portion of these inhibitors feature nitrogen-containing heterocyclic scaffolds. The 2-Chloro-4-hydroxy-5-iodobenzonitrile core is a highly versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its distinct functional groups—a nucleophilic hydroxyl group, and two electrophilic carbons bearing a chloro and an iodo substituent, respectively—offer orthogonal chemical handles for a variety of synthetic transformations. The nitrile group itself is a key pharmacophore, often acting as a hydrogen bond acceptor in the kinase active site, mimicking the interactions of the adenine portion of ATP.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-4-hydroxy-5-iodobenzonitrile in the synthesis of potent kinase inhibitors, with a focus on pyrazolopyrimidine and quinazoline scaffolds.
Core Synthetic Strategies and Rationale
The strategic derivatization of 2-Chloro-4-hydroxy-5-iodobenzonitrile allows for the systematic exploration of the chemical space around the kinase active site. The three primary reactive sites on the molecule can be selectively functionalized to build molecular complexity and tune the pharmacological properties of the final compounds.
O-Alkylation of the Hydroxyl Group: The phenolic hydroxyl group is an excellent nucleophile for introducing a variety of side chains via Williamson ether synthesis. This position can be exploited to probe interactions with the solvent-exposed region of the kinase domain or to attach solubilizing groups.
Palladium-Catalyzed Cross-Coupling Reactions at the Iodo Position: The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl moieties, which can form crucial π-stacking or hydrogen bonding interactions within the ATP-binding pocket.
Nucleophilic Aromatic Substitution of the Chloro Group: The chloro group can be displaced by various nucleophiles, most notably amines, through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination. This is a key step in the construction of quinazoline and other heterocyclic systems where an amino group is required for cyclization.
The following diagram illustrates the key functionalization points on the 2-Chloro-4-hydroxy-5-iodobenzonitrile scaffold.
Caption: Key reactive sites on 2-Chloro-4-hydroxy-5-iodobenzonitrile for synthetic diversification.
Application Protocol 1: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Core
This protocol outlines a potential multi-step synthesis of a 4-substituted pyrazolopyrimidine core, a common scaffold in kinase inhibitors. The strategy involves initial O-alkylation, followed by a Sonogashira coupling to introduce a key side chain, and finally, a condensation/cyclization with hydrazine to form the pyrazolopyrimidine ring system.
Step 1: O-Alkylation of 2-Chloro-4-hydroxy-5-iodobenzonitrile
This step introduces a side chain at the 4-position, which can be varied to optimize inhibitor potency and selectivity.
To a solution of 2-Chloro-4-hydroxy-5-iodobenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
Add the desired alkyl halide (1.2 eq) dropwise to the stirring suspension.
Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed.
Cool the reaction to room temperature and pour into water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Parameter
Value
Temperature
60 °C
Solvent
Anhydrous DMF
Base
K₂CO₃
Typical Yield
85-95%
Step 2: Sonogashira Coupling of the O-Alkylated Intermediate
The highly reactive iodo group is utilized here to introduce an alkynyl moiety, a common feature in many kinase inhibitors that can interact with the hinge region of the kinase.
To a solution of the O-alkylated intermediate (1.0 eq) in a mixture of THF and TEA, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
Bubble argon through the solution for 15 minutes to degas.
Add the terminal alkyne (1.5 eq) dropwise.
Stir the reaction at room temperature and monitor by TLC.
Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography.
Parameter
Value
Catalyst
Pd(PPh₃)₂Cl₂, CuI
Solvent
THF/TEA
Temperature
Room Temperature
Typical Yield
70-85%
Step 3: Synthesis of the Pyrazolopyrimidine Core
The final step involves the construction of the pyrazolopyrimidine ring through condensation of the nitrile with hydrazine followed by intramolecular cyclization.
Application Notes & Protocols: Strategic Synthesis of Heteroaryl-Substituted Acetamides from Benzonitrile Precursors
Abstract The synthesis of heteroaryl-substituted acetamides is a cornerstone in medicinal chemistry and materials science, owing to the prevalence of this motif in a wide array of biologically active compounds and functi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The synthesis of heteroaryl-substituted acetamides is a cornerstone in medicinal chemistry and materials science, owing to the prevalence of this motif in a wide array of biologically active compounds and functional materials. Benzonitriles serve as stable, readily available, and versatile precursors for the construction of these valuable molecules. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key synthetic strategies for preparing heteroaryl-substituted acetamides from benzonitrile precursors. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and provide insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of Benzonitriles as Precursors
Benzonitriles are a class of organic compounds characterized by a cyano (-C≡N) group attached to a benzene ring. Their utility as synthetic precursors is multifaceted. The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity, coupled with the stability of the benzonitrile core, makes them ideal starting materials for a variety of chemical transformations. The conversion of a benzonitrile to a heteroaryl-substituted acetamide involves the formation of a new carbon-heteroatom bond and the transformation of the nitrile group into an acetamide functionality. The choice of synthetic route is often dictated by the nature of the heteroaryl moiety, the substitution pattern on the benzonitrile, and the desired overall efficiency of the synthesis.
Core Synthetic Strategies: A Mechanistic Overview
The preparation of heteroaryl-substituted acetamides from benzonitriles can be broadly approached through two primary strategic disconnections:
Strategy A: Direct Functionalization of the Nitrile Group. This approach involves the direct conversion of the nitrile to an amide, with the heteroaryl group being introduced in a separate step or being present on a precursor that reacts with the nitrile.
Strategy B: Indirect Transformation via Nitrile Addition. In this strategy, a nucleophile adds to the nitrile to form an intermediate, which is then transformed into the target acetamide.
This guide will focus on the most robust and widely applicable methods stemming from these strategies.
Catalytic Hydration of Nitriles: A Direct Path to Amides
The direct hydration of a nitrile to a primary amide is one of the most atom-economical methods for this transformation. However, controlling the reaction to prevent over-hydrolysis to the carboxylic acid can be challenging.[1][2] Modern catalytic systems have largely overcome this limitation, offering high selectivity under mild conditions.
Transition Metal-Catalyzed Hydration
Transition metal catalysts have emerged as powerful tools for the selective hydration of nitriles.[1] Ruthenium and palladium-based catalysts are particularly noteworthy for their efficiency and functional group tolerance.[3][4]
Mechanism of Ruthenium-Catalyzed Hydration: A plausible mechanism involves the coordination of the nitrile to the ruthenium center, which activates the nitrile for nucleophilic attack by water. Subsequent intramolecular proton transfer and catalyst regeneration release the amide product.[4]
Experimental Protocol: Ruthenium-Catalyzed Hydration of Benzonitrile
This protocol is adapted from the work of Mizuno and co-workers on heterogeneous ruthenium catalysis.[4]
Reagents and Materials:
Benzonitrile (1.0 mmol)
Ru(OH)x/Al2O3 (1 mol%)
Deionized Water (5 mL)
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
Magnetic stirrer and heating plate
Procedure:
To a reaction vessel, add benzonitrile (1.0 mmol) and Ru(OH)x/Al2O3 (1 mol%).
Add deionized water (5 mL) to the vessel.
Seal the vessel or equip it with a condenser.
Heat the mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
The solid catalyst can be removed by filtration. The catalyst is often recyclable.[4]
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude benzamide.
Purify the product by recrystallization or column chromatography if necessary.
Base-Catalyzed Hydration
For certain substrates, a simple and cost-effective base-catalyzed hydration can be highly effective. Sodium hydroxide can be used to achieve selective hydration of aromatic nitriles.[5][6]
Experimental Protocol: NaOH-Catalyzed Hydration of a Substituted Benzonitrile
Reagents and Materials:
Substituted benzonitrile (2.0 mmol)
Sodium Hydroxide (NaOH) (2.0 mmol)
Isopropyl Alcohol (IPA) (1.0 mL)
Reaction vessel with a reflux condenser
Magnetic stirrer and heating plate
Procedure:
In a round-bottom flask equipped with a reflux condenser, combine the substituted benzonitrile (2.0 mmol) and NaOH (2.0 mmol).
Add isopropyl alcohol (1.0 mL).
Heat the mixture to 60 °C and stir for 24 hours.[6]
Monitor the reaction by TLC.
After completion, cool the reaction to room temperature.
Neutralize the reaction mixture with dilute HCl.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
The Ritter Reaction: Amide Synthesis from Alcohols and Nitriles
The Ritter reaction is a powerful method for the formation of N-substituted amides from a nitrile and a carbocation precursor, typically a tertiary or benzylic alcohol, in the presence of a strong acid.[7][8][9] This reaction is particularly useful for synthesizing heteroaryl-substituted acetamides when a heteroaryl-containing alcohol is used.
Mechanism of the Ritter Reaction: The reaction is initiated by the protonation of the alcohol by a strong acid, followed by the loss of water to generate a stable carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion furnishes the N-substituted amide.[9][10]
2-Chloro-4-hydroxy-5-iodobenzonitrile in PROTAC linker synthesis
Application Note & Protocols Leveraging 2-Chloro-4-hydroxy-5-iodobenzonitrile for the Synthesis of Rigidified and Vectorial PROTAC Linkers Audience: Researchers, scientists, and drug development professionals. Abstract:...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocols
Leveraging 2-Chloro-4-hydroxy-5-iodobenzonitrile for the Synthesis of Rigidified and Vectorial PROTAC Linkers
Audience: Researchers, scientists, and drug development professionals.
Abstract: The linker component of a Proteolysis-Targeting Chimera (PROTAC) is a critical determinant of its efficacy, influencing the formation of a productive ternary complex, along with its physicochemical and pharmacokinetic properties.[1][2][3] While flexible alkyl and PEG linkers are common, there is a growing need for more rigid and structurally defined linkers to optimize spatial orientation and minimize entropic penalties upon ternary complex formation.[1][4] This guide details the strategic application of 2-Chloro-4-hydroxy-5-iodobenzonitrile, a trifunctional aromatic scaffold, in the synthesis of sophisticated PROTAC linkers. We provide an in-depth analysis of its orthogonal reactivity and present detailed, validated protocols for its sequential functionalization via O-alkylation and palladium-catalyzed cross-coupling reactions.
The Strategic Advantage of a Trifunctional Aromatic Core
PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[5][6] The linker connecting the POI ligand and the E3 ligase ligand is not merely a spacer but a key element that dictates the success of the degrader.[7]
The 2-Chloro-4-hydroxy-5-iodobenzonitrile scaffold offers three key features for advanced linker design:
Rigidity and Pre-organization: The benzene ring introduces conformational constraint, reducing the flexibility of the linker. This can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency and reducing the entropic cost of binding.[1]
Orthogonal Chemical Handles: The molecule possesses two primary, orthogonally reactive sites: a phenolic hydroxyl group and an aryl iodide. The significant difference in their chemical reactivity allows for precise, stepwise functionalization. The hydroxyl group is readily alkylated under basic conditions, while the aryl iodide is a prime substrate for transition-metal-catalyzed cross-coupling reactions.
Vectorial Control: The defined para relationship between the hydroxyl and iodo groups allows for the creation of a linear, rigid linker element that extends the PROTAC in a controlled direction, which is crucial for spanning the distance between the POI and E3 ligase binding pockets.
Caption: Chemical structure and key reactive functional groups of 2-Chloro-4-hydroxy-5-iodobenzonitrile.
General Synthesis Workflow
The synthesis strategy hinges on the sequential modification of the orthogonal handles. A typical workflow involves an initial etherification at the hydroxyl group to attach one part of the linker, followed by a cross-coupling reaction at the iodo position to introduce a second, distinct chemical moiety. This second handle is often an alkyne, primed for a highly efficient click chemistry reaction for the final PROTAC assembly.
Caption: High-level workflow for synthesizing a PROTAC using the benzonitrile scaffold.
Core Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations.
Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group
This protocol describes the etherification of the hydroxyl group with a representative linker precursor, tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate.
Principle: The Williamson ether synthesis involves the deprotonation of the phenol by a mild base to form a nucleophilic phenoxide, which then displaces a halide on the linker precursor in an Sₙ2 reaction.
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-4-hydroxy-5-iodobenzonitrile (1.0 eq).
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).
Add Cesium Carbonate (1.5 eq) to the solution. Rationale: Cs₂CO₃ is a highly effective and mild base for phenolic alkylations, often providing better yields than K₂CO₃ or NaH with sensitive substrates.
Add the linker precursor, tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (1.2 eq).
Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with Ethyl Acetate.
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). Rationale: The aqueous washes remove the DMF solvent and inorganic salts.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure O-alkylated product.
Validation (Trustworthiness):
¹H NMR: Expect the disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the PEG chain and Boc-protecting group. A downfield shift of the aromatic protons adjacent to the ether linkage is also expected.
LC-MS: Confirm the mass of the desired product.
Protocol 2: Sonogashira Cross-Coupling of the Aryl Iodide
This protocol describes the coupling of the O-alkylated intermediate with a terminal alkyne, such as propargylamine, to install a handle for click chemistry.
Principle: The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[8][9] It is a robust method for creating rigid alkynyl-aryl structures.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous Tetrahydrofuran (THF) or DMF
De-ionized water
Ethyl Acetate (EtOAc)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a flame-dried Schlenk flask, add the O-alkylated intermediate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times. Rationale: Palladium(0) species in the catalytic cycle are sensitive to oxygen, so removal of air is critical for catalytic efficiency.
Add anhydrous THF (or DMF) and a base such as TEA (3.0 eq). The solvent must be thoroughly degassed prior to use.
Add the terminal alkyne (e.g., propargylamine, 1.5 eq) dropwise.
Stir the reaction at room temperature for 8-12 hours, or until TLC/LC-MS analysis shows consumption of the starting material.
Upon completion, concentrate the reaction mixture under reduced pressure.
Re-dissolve the residue in Ethyl Acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product via silica gel column chromatography to obtain the final functionalized linker.
Validation (Trustworthiness):
¹H NMR: Expect the disappearance of the starting material's aromatic proton pattern and the appearance of a new pattern consistent with the coupled product. The alkyne proton signal will disappear if a terminal alkyne was used.
¹³C NMR: The appearance of two new quaternary signals in the 80-100 ppm range confirms the formation of the internal alkyne.
LC-MS: Confirm the mass of the final coupled product.
Summary of Reaction Conditions
Parameter
Protocol 1: O-Alkylation
Protocol 2: Sonogashira Coupling
Reaction Type
Williamson Ether Synthesis
Palladium-Catalyzed Cross-Coupling
Key Reagents
Cs₂CO₃, Alkyl Halide
Pd(PPh₃)₂Cl₂, CuI, Terminal Alkyne
Base
Cesium Carbonate (Cs₂CO₃)
Triethylamine (TEA) or DIPEA
Solvent
Anhydrous DMF
Anhydrous, Degassed THF or DMF
Temperature
60 °C
Room Temperature
Typical Time
4-6 hours
8-12 hours
Atmosphere
Inert (N₂ or Ar)
Strict Inert (N₂ or Ar)
Typical Yield
70-90%
60-85%
Downstream PROTAC Assembly
The fully functionalized linker, now equipped with orthogonal protecting groups (e.g., a Boc-protected amine at one end and an E3-ligand-ready handle at the other), is poised for final assembly. If an alkyne was installed as per Protocol 2, the most common subsequent step is a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.[][11] This highly efficient and bioorthogonal reaction can be used to conjugate the linker to either the POI ligand or the E3 ligase ligand, provided the binding partner has been functionalized with an azide group.
Technical Support Case: Optimization of Suzuki Coupling for 2-Chloro-4-hydroxy-5-iodobenzonitrile
Case ID: SZ-4OH-CN-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Division Introduction: The "Ortho-Phenol" Paradox Welcome to the technical support cent...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SZ-4OH-CN-001
Status: Open
Priority: High (Yield Optimization)
Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The "Ortho-Phenol" Paradox
Welcome to the technical support center. You are likely experiencing low yields (<40%) or stalled conversion with 2-Chloro-4-hydroxy-5-iodobenzonitrile .
This substrate presents a "perfect storm" of conflicting electronic and steric effects. While aryl iodides are typically excellent coupling partners, the C4-hydroxyl group located ortho to the C5-iodide is the primary saboteur.
Why this reaction fails (The Diagnosis)
Catalyst Poisoning (The Ortho Effect): The free phenol (
) is easily deprotonated by the base required for the Suzuki cycle. The resulting phenoxide can coordinate to the Palladium center, forming a stable, unreactive Pd-alkoxide species or a chelate that arrests the catalytic cycle.
Electronic Deactivation: The phenoxide anion (
) is a strong electron-donating group (EDG). This increases the electron density of the benzene ring, making the oxidative addition of the Pd(0) into the C-I bond kinetically slower, despite the activating nitrile group.
Base Consumption: The phenol consumes 1 equivalent of base immediately. If you calculated stoichiometry based on the iodide alone, your reaction is base-deficient for the transmetallation step.
Module 1: The "Gold Standard" Protocol (Protection Strategy)
If your synthetic route allows it, protecting the phenol is the single most effective way to restore high yields (>85%).
Recommendation: Convert the phenol to a Benzyl ether (-OBn) or Methyl ether (-OMe) .
Why: This shuts down catalyst poisoning and restores the electron-withdrawing nature of the ring, accelerating oxidative addition at the C-I bond.
Optimized Protocol (Protected Substrate)
Component
Recommendation
Function
Catalyst
Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%)
Robust, bidentate ligand prevents de-ligation.
Base
K₂CO₃ (2.5 equiv)
Mild enough to prevent nitrile hydrolysis; strong enough for activation.
Solvent
1,4-Dioxane / Water (4:1)
The water is critical for dissolving the inorganic base.
Temp
80°C
Sufficient for Iodide activation; safe for Chloride preservation.
Module 2: The "Naked" Phenol Protocol (Direct Coupling)
If you must couple the free phenol (e.g., to avoid deprotection steps), you cannot use standard conditions. You need a catalyst system capable of overcoming the "phenoxide deactivation."
The Solution: Bulky, Electron-Rich Phosphines
We recommend using SPhos or XPhos ligands. These bulky biaryl phosphines create a "pocket" around the Palladium that prevents the formation of inactive Pd-phenoxide species and facilitates oxidative addition into electron-rich rings.
Protocol for Free Phenol Coupling
Stoichiometry:
Substrate: 1.0 equiv
Boronic Acid: 1.2 – 1.5 equiv (Excess required due to potential protodeboronation)
Base: K₃PO₄ (3.5 equiv) – Critical: You need 1 eq to neutralize the phenol + 2 eq for the Suzuki cycle.
Catalyst System:
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
Pre-stir: Mix Pd and Ligand in the solvent for 15 mins before adding substrates to form the active
species.
Solvent: n-Butanol or Toluene/Water (10:1). Biphasic systems work well here.
Temperature: 90-100°C.
Module 3: Troubleshooting & FAQ
Q1: The reaction turns black immediately and stalls. Why?
A: "Palladium Black" formation indicates the catalyst has decomposed into bulk metal.
Cause: The oxidative addition was too slow, or the ligand dissociated.
Fix: Switch to Pd(dppf)Cl₂ or add excess ligand (e.g., PPh3). Ensure your solvent is degassed (sparged with Argon for 20 mins). Oxygen kills the active Pd(0) species rapidly.
Q2: I see the product, but the Chlorine atom (C2) is missing (Dehalogenation).
A: You have chemoselectivity issues.
Cause: The catalyst is too active, or the temperature is too high. Once the Iodide (C5) is consumed, the catalyst attacks the Chloride (C2).
Fix:
Lower temperature to 60-70°C . Iodides react much faster than chlorides; you can exploit this kinetic window.
Avoid "hot" ligands like
or unless necessary. Stick to PPh3 or dppf which discriminate better between I and Cl.
Q3: My Boronic Acid is disappearing, but no product forms.
A: This is Protodeboronation .
Diagnosis: Check LCMS for the mass of Boronic Acid - B(OH)2 + H.
Fix:
Use a weaker base (e.g., KF or NaHCO₃ ).
Switch to a Boronic Ester (Pinacol ester), which is more stable.
Add the base slowly or in portions.
Visualizing the Workflow
Figure 1: Decision Logic for Optimization
Use this flowchart to determine your experimental path based on your constraints.
Caption: Decision tree for optimizing Suzuki coupling of halophenols, prioritizing protection strategies.
Figure 2: Chemoselectivity & Reactivity Map
Understanding the reactivity difference between the C5-Iodide and C2-Chloride is vital.
Caption: Reactivity profile showing the competition between the Iodide (desired) and Chloride (undesired).
References
Suzuki-Miyaura Coupling of Halophenols: Western, E. C.; Daft, J. R.; Shuey, E. M.; Carroll, P. J.; Murray, W. V.[1] Efficient One-Step Suzuki Arylation of Unprotected Halophenols with Arylboronic Acids.J. Org.[1][2][3] Chem. 2003, 68, 6767–6774. Link
Ligand Selection (SPhos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.J. Am. Chem. Soc. 2005, 127, 4685–4696. Link
Chemoselectivity (I vs Cl): Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.J. Am. Chem. Soc. 2000, 122, 4020–4028.[4] Link
Base Effects in Suzuki Coupling: Maluenda, I.; Navarro, O. Recent Developments in the Suzuki–Miyaura Reaction: 2010–2014.Molecules 2015, 20, 7528-7557. Link
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Preventing Nitrile Hydrolysis & Optimization of Reaction Parameters
Executive Summary
Product: 2-Chloro-4-hydroxy-5-iodobenzonitrile (CAS: 2088367-94-4)
Critical Issue: Unintended hydrolysis of the nitrile (-CN) moiety to primary amides (-CONH₂) or carboxylic acids (-COOH).
Root Causes: High-pH aqueous environments, elevated temperatures during cross-coupling, or non-orthogonal deprotection strategies.
This guide provides engineered workflows to maintain the integrity of the cyano group while manipulating the phenol (-OH) and aryl iodide (-I) functionalities. The protocols below prioritize anhydrous conditions and chemoselective reagents to decouple nitrile reactivity from the desired synthetic transformations.
Technical Deep Dive: The Hydrolysis Vector
The nitrile group in 2-Chloro-4-hydroxy-5-iodobenzonitrile is electronically activated. The ortho-chloro and para-hydroxyl (or alkoxyl) groups create a push-pull electronic environment. While the ortho-chloro group provides some steric shielding, the electron-withdrawing nature of the halogen and the nitrile itself makes the carbon of the cyano group highly electrophilic, increasing susceptibility to nucleophilic attack by water or hydroxide.
The Failure Mode:
Base-Catalyzed: Hydroxide (
) attacks the nitrile carbon Imidate intermediate Tautomerization Primary Amide.
Acid-Catalyzed: Protonation of nitrogen
Water attack Imidic acid Primary Amide.
Visualizing the Danger Zones
The following diagram maps the stability of the nitrile group against common reaction conditions.
Caption: Stability window of the nitrile moiety under varying synthetic conditions.
Troubleshooting & FAQs
Scenario A: Phenol Protection (Alkylation)
User Question: "I am trying to protect the phenol with methyl iodide using NaOH, but I see a new peak in LCMS with M+18 mass. What happened?"
Diagnosis: You have hydrolyzed the nitrile to a primary amide (
). The Mass Shift of +18 Da is the diagnostic signature of hydration. Strong bases like NaOH in aqueous or semi-aqueous media are incompatible with nitriles at high concentrations or temperatures.
Solution: Switch to a Williamson Ether Synthesis under Anhydrous Conditions .
Base: Potassium Carbonate (
) or Cesium Carbonate (). These are mild enough to deprotonate the phenol () without attacking the nitrile.
Solvent: DMF, Acetone, or Acetonitrile (Anhydrous).
Protocol: Stir substrate (1.0 eq),
(1.5 eq), and Alkyl Halide (1.2 eq) in DMF at RT to 60°C.
Scenario B: Suzuki-Miyaura Cross-Coupling
User Question: "My Suzuki coupling at the iodine position works, but the nitrile is partially hydrolyzing. I'm using
and in Dioxane/Water."
Diagnosis: The combination of water (essential for the boronic acid transmetallation in standard protocols) and heat is the culprit. While Carbonate is a weak base, refluxing it in water creates a sufficient concentration of hydroxide ions to hydrolyze the nitrile over time.
Solution: Use Anhydrous Suzuki Conditions or Phosphate Bases .
Option 1 (Anhydrous): Use Potassium Phosphate Tribasic (
) suspended in anhydrous Toluene or Dioxane. The trace water in the solvent/reagents is often enough for the catalytic cycle without promoting bulk hydrolysis.
Option 2 (Buchwald Precatalysts): Use reactive precatalysts (e.g., XPhos Pd G2) that allow the reaction to proceed at lower temperatures (RT to 40°C), below the activation energy for nitrile hydrolysis.
Scenario C: Deprotection Issues
User Question: "I protected the phenol with a TBDMS group. When I use TBAF to remove it, the nitrile survives, but the purification is messy. Can I use acid?"
Diagnosis: TBDMS is a good choice, but fluoride sources (TBAF) are basic. Acidic deprotection (e.g., HCl) puts the nitrile at risk if heated.
Solution:
Recommended: Use TBAF buffered with Acetic Acid (1:1 ratio) to keep the pH neutral during silyl deprotection.
Alternative: Use MOM (Methoxymethyl) protection if you can tolerate mild acidic deprotection, or Benzyl (Bn) if you can use hydrogenolysis (caution: Iodine is labile to
, so Benzyl is only recommended after the Iodine has been reacted).
Validated Experimental Protocols
Protocol 1: Nitrile-Safe Suzuki Coupling
Objective: Cross-coupling at the Iodine position without hydrolyzing the Nitrile.
Parameter
Specification
Reason
Solvent
1,4-Dioxane (Anhydrous)
High boiling point, good solubility, lacks nucleophilic water.
Base
(finely ground, 2.0 eq)
Low solubility in organic solvents creates a "heterogeneous" base system, minimizing aggressive nucleophilic attack.
Catalyst
(5 mol%)
Robust catalyst, resistant to air, works well with aryl iodides.
Atmosphere
Nitrogen or Argon
Prevents oxidative homocoupling and catalyst deactivation.
Temperature
80°C
Sufficient for coupling, generally safe for nitriles in non-aqueous media.
Step-by-Step:
Charge a reaction vial with 2-Chloro-4-hydroxy-5-iodobenzonitrile (or its protected derivative) (1.0 mmol), Boronic Acid (1.2 mmol),
(2.0 mmol), and (0.05 mmol).
Seal and purge with Nitrogen for 5 minutes.
Inject anhydrous 1,4-Dioxane (5 mL) via syringe.
Heat to 80°C for 4–12 hours.
QC Check: Aliquot 10 µL into MeOH for LCMS. Monitor for Product Mass. If M+18 (Amide) appears, lower temp to 60°C and extend time.
Workup: Dilute with EtOAc, wash with water (pH neutral), dry over
.
Protocol 2: Chemoselective Phenol Alkylation
Objective: Protect the phenol without touching the nitrile or displacing the halogens.
Dissolve 2-Chloro-4-hydroxy-5-iodobenzonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration).
Add
(1.2 eq). The solution may turn yellow (phenoxide formation).
Stir at Room Temperature . (Heating is rarely needed for this substrate due to the acidity of the phenol).
Monitor by TLC. The nitrile is stable indefinitely under these conditions.
Strategic Workflow Visualization
The following flowchart illustrates the recommended synthetic pathway to modify this scaffold while preserving the nitrile.
Caption: Recommended synthetic workflow to ensure nitrile survival through multi-step synthesis.
References
Nitrile Hydrolysis Mechanisms
Chemistry of Nitriles: Hydrolysis of Nitriles to form Carboxylic Acids.[1][2][3][4] LibreTexts. Available at: [Link]
Suzuki Coupling on Nitrile Substrates
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC. Available at: [Link]
Phenol Protection Strategies
Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry.[5][6] Available at: [Link]
General Reactivity of 2-Chloro-4-hydroxy-5-iodobenzonitrile
2-Chloro-4-hydroxy-5-iodobenzonitrile Compound Summary. PubChem.[7] Available at: [Link]
Technical Support Center: Solubilizing 2-Chloro-4-hydroxy-5-iodobenzonitrile for Biological Assays
Welcome, researchers and drug development professionals. This guide provides a comprehensive, experience-driven approach to tackling the significant formulation challenges presented by 2-Chloro-4-hydroxy-5-iodobenzonitri...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome, researchers and drug development professionals. This guide provides a comprehensive, experience-driven approach to tackling the significant formulation challenges presented by 2-Chloro-4-hydroxy-5-iodobenzonitrile. Due to its chemical nature, this compound exhibits poor aqueous solubility, a common hurdle that can lead to inconsistent assay results, underestimated potency, and inaccurate structure-activity relationships (SAR).[1][2]
This document moves beyond simple protocols to explain the underlying principles of solubilization, empowering you to make informed decisions and troubleshoot effectively. We will explore a systematic workflow, from initial stock preparation to advanced solubilization techniques, ensuring the data you generate is both accurate and reproducible.
Part 1: Frequently Asked Questions & Compound Profile
This section addresses the fundamental properties of 2-Chloro-4-hydroxy-5-iodobenzonitrile and the reasons behind its challenging solubility.
Q1: What are the key physicochemical properties of 2-Chloro-4-hydroxy-5-iodobenzonitrile?
Understanding the compound's intrinsic properties is the first step in designing a successful solubilization strategy. Its structure, featuring multiple halogen substituents and a polar hydroxyl group, results in a molecule with significant lipophilicity.
Table 1: Physicochemical Properties of 2-Chloro-4-hydroxy-5-iodobenzonitrile
| Predicted pKa | ~5.1 (estimated) | The hydroxyl group is acidic; its charge state is pH-dependent.[6] |
Q2: Why is this compound so difficult to dissolve in aqueous assay buffers?
The difficulty arises primarily from its high lipophilicity (fat-loving nature), as indicated by a high LogP value.[4][5] Molecules with a high LogP prefer to remain in a non-polar (oily) environment rather than a polar (watery) one like cell culture media or phosphate-buffered saline (PBS). When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the compound is forced into an energetically unfavorable environment, causing it to crash out of solution and form a precipitate.[7] This precipitation is the primary cause of unreliable results in biological assays.[2][8]
Part 2: A Systematic Workflow for Solubilization
Attempting to dissolve 2-Chloro-4-hydroxy-5-iodobenzonitrile directly into aqueous media will fail. A systematic approach, starting with an appropriate organic solvent and incorporating solubility enhancers as needed, is essential.
Caption: A decision-making workflow for solubilizing challenging compounds.
Q3: What is the standard procedure for preparing a high-concentration stock solution?
The industry-standard starting point is to use 100% Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful, water-miscible organic solvent capable of dissolving many hydrophobic compounds.
Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO
Weigh Compound: Accurately weigh out a precise amount of 2-Chloro-4-hydroxy-5-iodobenzonitrile (MW: 279.46 g/mol ) into a sterile, chemically-resistant vial (e.g., amber glass).
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO (cell culture grade) to achieve a 10 mM concentration.
Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be used, but with caution to avoid compound degradation.[7]
Inspect: Ensure the solution is completely clear and free of any visible particulates before storing.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[2]
Q4: My compound precipitates when I dilute the DMSO stock into my assay buffer. What is happening and how can I fix it?
This is the most common failure point and occurs because you have exceeded the compound's thermodynamic solubility limit in the final aqueous environment. The DMSO keeps it soluble at high concentrations, but once diluted, water becomes the dominant solvent, and the compound crashes out.
Troubleshooting Strategy 1: Optimize Final DMSO Concentration
While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations and can interfere with assay results.[9] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some are more sensitive.[10][11] Always keep the final DMSO concentration consistent across all wells, including vehicle controls.
Table 2: General Recommendations for Final DMSO Concentrations in Cell-Based Assays
DMSO Concentration
General Effect
Recommendation
< 0.1%
Considered safe for almost all cell types, including sensitive primary cells.[10]
Ideal target for long-term exposure assays.
0.1% - 0.5%
Generally tolerated by most robust cell lines for standard assay durations (24-72h).[10][11]
The most common working range.
> 0.5% - 1.0%
May cause stress or mild toxicity in some cell lines; potential for off-target effects.[12]
Use only if necessary and after thorough validation with vehicle controls.
| > 1.0% | Significant risk of cytotoxicity and assay artifacts.[9][12] | Generally unacceptable for most cell-based assays. |
If your desired compound concentration requires a final DMSO level >0.5%, you must explore other options.
Troubleshooting Strategy 2: Leverage pH to Increase Solubility
The hydroxyl (-OH) group on the compound is weakly acidic. By raising the pH of the assay buffer above the compound's pKa (~5.1), the hydroxyl group will be deprotonated to form a negatively charged phenolate ion (-O⁻). This charged species is significantly more polar and, therefore, more soluble in water.
Protocol 2: Aqueous Solubility Assessment using pH Modification
Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., phosphate or HEPES-buffered saline) at various pH values, such as pH 7.4, 7.8, and 8.2. Ensure the buffer system is appropriate for your assay and cells.
Perform Dilution Test: Add your DMSO stock of the compound to each buffer to your desired final concentration.
Incubate & Observe: Incubate at the assay temperature (e.g., 37°C) for 30-60 minutes.
Assess Solubility: Visually inspect each solution for signs of precipitation (cloudiness, particulates). Check under a microscope for micro-precipitates. The highest pH that maintains a clear solution is your best candidate.
Validate: Crucially, you must confirm that the altered pH does not negatively impact your cell health or assay performance by running appropriate controls.
Troubleshooting Strategy 3: Employ Cyclodextrins as Solubility Enhancers
Cyclodextrins are cyclic sugar molecules with a unique donut-like structure. Their exterior is hydrophilic (water-loving), while the central cavity is hydrophobic.[13] This allows them to encapsulate poorly soluble "guest" molecules like 2-Chloro-4-hydroxy-5-iodobenzonitrile, forming an "inclusion complex" where the hydrophobic part of the drug is shielded from water.[14][15] This complex is much more soluble in aqueous solutions.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceuticals due to its high aqueous solubility and excellent safety profile.[16] It is generally considered non-toxic in cell culture applications.[9]
Caption: Cyclodextrin encapsulates a hydrophobic compound, increasing its solubility.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Prepare CD Solution: Prepare a 10-40% (w/v) stock solution of HP-β-CD in your desired assay buffer. Gently warm and stir to fully dissolve. This solution should be sterile-filtered.
Method A (Direct Dilution): Add your DMSO stock of the compound directly to the vortexing HP-β-CD solution. The cyclodextrin in the buffer will help capture and solubilize the compound as it is diluted.
Method B (Co-Solvent Evaporation - Advanced): For very difficult compounds, dissolve both the compound and HP-β-CD in a co-solvent system (e.g., methanol/water). Then, evaporate the organic solvent under nitrogen or using a rotary evaporator, leaving a solid dispersion of the compound trapped within the cyclodextrin. This powder can then be dissolved directly in the assay buffer.
Equilibrate & Validate: Allow the solution to equilibrate for at least one hour before use. As always, run a vehicle control containing the same concentration of HP-β-CD and DMSO to ensure the excipients do not interfere with the assay.
Part 3: Advanced Troubleshooting and Best Practices
Q5: How can I confirm the true soluble concentration of my compound in the final assay buffer?
Visual inspection is a good first step, but it's not foolproof. Micro-precipitates can be missed. A simple kinetic solubility test provides more confidence.
Simplified Kinetic Solubility Protocol:
Prepare serial dilutions of your compound from the DMSO stock into the final assay buffer (with any enhancers like HP-β-CD, if used).
Incubate the plate for 1-2 hours under your assay conditions (e.g., 37°C).
Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb light (e.g., 600-650 nm).[7]
The concentration at which you see a sharp increase in absorbance/turbidity above the baseline is the limit of your compound's solubility under those specific conditions. Data points at or above this concentration should be excluded from analysis.[7]
Q6: My results are inconsistent even without visible precipitation. What else could be wrong?
If overt precipitation is ruled out, consider these possibilities:
Compound Aggregation: The compound may be forming small, non-precipitating aggregates that can lead to variable biological activity. Solubility enhancers like cyclodextrins or low levels of non-ionic surfactants (e.g., Tween-80) can help prevent this.[17]
Adsorption to Plastics: Highly lipophilic compounds can stick to the walls of plastic pipette tips and microplates, reducing the effective concentration delivered to the cells. Using low-retention plastics and pre-conditioning plates can sometimes mitigate this.
Solvent Effects: Ensure the final concentration of any solvent or excipient is precisely the same in all wells. Even minor variations in DMSO concentration can sometimes cause artifacts.[9][11]
Assay Interference: The compound itself might interfere with the assay readout (e.g., by having native fluorescence or by directly reducing a reagent like in an MTT assay).[18] It is critical to run "compound only" controls in a cell-free version of the assay to check for such interference.[18]
References
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]
Jacob, S., & Nair, A. B. (2018). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 54(4). [Link]
Păun, A. M., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 29(10), 2289. [Link]
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? (2025, July 31). YouTube. [Link]
Kramer, B. W., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 875–881. [Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
DMSO in cell based assays. (2025, January 16). Scientist Solutions. [Link]
Zhang, H., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2805-2826. [Link]
What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate. [Link]
DMSO usage in cell culture. (2023, February 1). LifeTein. [Link]
Kramer, B. W., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]
Catalyst poisoning solutions for 2-Chloro-4-hydroxy-5-iodobenzonitrile cross-coupling
Topic: Catalyst Poisoning Solutions & Optimization Guide Executive Summary: The "Triple Threat" Substrate User Context: You are attempting a Suzuki-Miyaura or Sonogashira coupling on 2-Chloro-4-hydroxy-5-iodobenzonitrile...
User Context: You are attempting a Suzuki-Miyaura or Sonogashira coupling on 2-Chloro-4-hydroxy-5-iodobenzonitrile .
The Problem: This substrate presents a "perfect storm" for Palladium catalyst deactivation (poisoning). Standard protocols (e.g.,
+ ) often result in low conversion, rapid precipitation of Pd black, or stalled reactions.
The Root Causes:
Nitrile Coordination: The cyano group (-CN) is a strong
-donor that binds to electrophilic Pd(II) intermediates, displacing labile ligands and creating stable, inactive complexes (the "Nitrile Sink").
Phenoxide Bridging: The ortho-chloro and para-cyano groups significantly increase the acidity of the phenol (
). Under basic coupling conditions, the phenol exists almost entirely as a phenoxide anion, which acts as a bridging ligand, forming inactive -oxo Palladium dimers.
Competitive Halides: While Iodide is more reactive, the electron-deficient ring makes the Chloride susceptible to oxidative addition if the catalyst is non-selective, leading to byproducts.
Mechanism of Failure (Visual Analysis)
Understanding why the reaction fails is the first step to fixing it. The diagram below illustrates the two primary "Death Pathways" for the catalyst in this specific system.
Figure 1: Catalyst Deactivation Pathways.[1][2][3][4] Path A (Nitrile) slows turnover. Path B (Phenoxide) kills the catalyst via dimerization.
Solutions & Experimental Protocols
Solution A: The "Shielded" Protocol (Recommended)
Best for: High-value intermediates where yield is paramount.
The Logic: Use a bulky, electron-rich biaryl phosphine ligand (Buchwald-type). The steric bulk prevents the linear nitrile from coordinating to the Pd center and breaks up phenoxide dimers.
Why: These precatalysts activate rapidly even at room temperature, minimizing the "induction period" where nitriles often poison Pd(0).
Solvent: THF/Water (10:1) or Toluene/Water (10:1).
Why: A biphasic system helps solvate the inorganic base while keeping the organic substrate in the organic phase.
Base:
(2.0 - 3.0 equiv).
Why: Phosphate is basic enough to activate the boronic acid but less nucleophilic than hydroxide/alkoxides, preventing nitrile hydrolysis to amide.
Temperature: 40°C - 60°C.
Note: Do not exceed 80°C to avoid hydrolysis of the nitrile.
Solution B: The "In-Situ Protection" Protocol
Best for: Cases where bulky ligands fail or are unavailable.
The Logic: Temporarily mask the phenol as a silyl ether during the reaction without an extra isolation step.
The Protocol:
Additives: Add HMDS (Hexamethyldisilazane) (1.1 equiv) to the reaction vessel containing the substrate before adding base/catalyst.
Stir: Stir for 30 mins at RT. The phenol converts to the TMS-ether (Ar-O-TMS).
Coupling: Add Catalyst (
), Base (), and Boronic Acid.
Workup: The acidic workup or fluoride wash will cleave the TMS group, returning the free phenol product.
Troubleshooting Guide (FAQ)
Symptom
Diagnosis
Corrective Action
Reaction turns black instantly
Pd Aggregation. The phenoxide is bridging Pd centers before the catalytic cycle starts.
Switch to Precatalysts. Use G3/G4 precatalysts (e.g., XPhos Pd G3) instead of Pd(OAc)₂ or Pd(PPh₃)₄. These release the active species on the substrate.
Conversion stalls at ~40%
Nitrile Poisoning. The product (which also contains a nitrile) is accumulating and competing for the catalyst.
Increase Ligand:Pd Ratio. If using separate Pd/Ligand, go to 1:2 or 1:4. Use SPhos or XPhos which are bulky enough to reject nitrile binding.
Nitrile disappears (New Spot)
Hydrolysis. The nitrile has converted to a primary amide () due to high temp + strong base.
Change Base. Switch from Hydroxides (NaOH/KOH) to Carbonates () or Phosphates (). Lower temp to <60°C.
Dechlorination observed
Over-active Catalyst. The catalyst is inserting into the Ar-Cl bond after the Ar-I is consumed.
Control Stoichiometry. Ensure the Boronic Acid is the limiting reagent or use exactly 1.05 equiv. Stop reaction immediately upon consumption of Ar-I.
Decision Tree for Optimization
Use this logic flow to select your initial conditions.
Figure 2: Optimization Logic Flow.
References
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling using Pd Precatalysts. Chemical Science. Describes the superiority of G3/G4 precatalysts in preventing off-cycle resting states caused by inhibitory functional groups.
Sherwood, J., et al. (2019). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with nitriles. Journal of Organic Chemistry. Details the mechanism of nitrile poisoning via
-coordination to Pd(II).
Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society.
Arvela, R. K., et al. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water. Organic Letters. Discusses the use of water and surfactants to handle free phenols in coupling reactions.
Technical Support Center: Purification of 2-Chloro-4-hydroxy-5-iodobenzonitrile
Topic: Purification of 2-Chloro-4-hydroxy-5-iodobenzonitrile from reaction mixtures Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, scientists, and drug development professionals. We...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification of 2-Chloro-4-hydroxy-5-iodobenzonitrile from reaction mixtures
Content type: Technical Support Center (Troubleshooting & FAQ)
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Hub.
This guide addresses the isolation and purification of 2-Chloro-4-hydroxy-5-iodobenzonitrile (CAS: 2088367-94-4), a critical halogenated benzonitrile intermediate often used in the synthesis of androgen receptor antagonists and other bioactive scaffolds.
The protocols below focus on removing common impurities such as unreacted starting material (2-chloro-4-hydroxybenzonitrile), regioisomers, and di-iodinated by-products generated during electrophilic aromatic substitution.
Core Purification Protocol
Status: Validated for gram-to-kilogram scale.
Methodology: Acid-Base Workup followed by Recrystallization.
The Logic Behind the Protocol
This molecule contains a phenolic hydroxyl group at position 4, rendered significantly acidic by the electron-withdrawing nitrile (C-1), chlorine (C-2), and iodine (C-5) substituents. We exploit this acidity for initial cleanup, followed by recrystallization to separate the target mono-iodo product from the more lipophilic di-iodo impurities.
Step-by-Step Workflow
Step 1: Reaction Quench & Iodine Removal
Action: Upon reaction completion, cool the mixture to 0–5 °C.
) to water-soluble iodide (), preventing the product from turning purple/brown and stopping further iodination.
Checkpoint: The organic layer should shift from dark violet/brown to pale yellow or colorless.
Step 2: Isolation via Precipitation (The "pH Switch")
Action: If the reaction solvent is water-miscible (e.g., Acetic Acid, DMF), slowly add cold water (
volume).
Observation: The product should precipitate as an off-white solid.
Troubleshooting: If oiling occurs, scratch the flask walls or seed with a crystal.
Filtration: Filter the crude solid and wash copiously with water to remove inorganic salts and reaction solvents.
Step 3: Recrystallization (Polishing)
Solvent System: Ethanol/Water (3:1 v/v) or Acetonitrile.
Protocol:
Dissolve crude solid in boiling Ethanol (minimum volume).
Add hot Water dropwise until persistent turbidity is observed.
Allow to cool slowly to Room Temperature, then to 4 °C.
Critical: Do not shock-cool; rapid cooling traps the di-iodo impurity.
Interactive Troubleshooting Guide
Issue A: "My product is colored (Purple/Pink) after drying."
Diagnosis: Trapped molecular iodine (
).
Mechanism: Iodine forms inclusion complexes with the aromatic lattice.
Solution:
Dissolve the solid in Ethyl Acetate.
Wash with 10%
solution until the aqueous layer remains clear.
Dry over
and re-concentrate.
Note: Simple washing of the solid on the filter is often insufficient due to poor penetration.
Issue B: "I see a persistent impurity at RRT ~1.2 (HPLC)."
Diagnosis: Likely 2-Chloro-4-hydroxy-3,5-diiodobenzonitrile (Di-iodo impurity).
Cause: Over-iodination due to excess reagent or lack of temperature control.
Solution:
Purification: Recrystallize from Toluene or Chloroform . The di-iodo species is significantly more soluble in non-polar solvents than the mono-iodo target, allowing the target to crystallize out while the impurity stays in the mother liquor.
Prevention: Monitor reaction by HPLC; stop at ~95% conversion to avoid over-iodination.
Issue C: "Low recovery yield after acid-base extraction."
Diagnosis: Product loss to the aqueous phase.
Mechanism: The
of this phenol is lower (~6-7) than typical phenols due to the electron-withdrawing groups (Cl, I, CN). It may partially deprotonate even in weak base or neutral water if pH is not strictly controlled.
Solution:
Ensure the aqueous waste stream pH is < 3.0 before disposal.
Use dilute HCl to acidify the aqueous layer during workup to ensure full protonation (precipitation) of the phenol.
Visualization: Purification Logic Flow
The following diagram illustrates the decision-making process for purifying the crude reaction mixture.
Caption: Decision tree for the isolation and purification of halogenated hydroxybenzonitriles.
Technical Data & Impurity Profile
Physicochemical Properties
Property
Value
Relevance to Purification
Molecular Formula
-
Molecular Weight
279.46 g/mol
-
Predicted pKa
~6.5 - 7.5
Acidic phenol; soluble in basic buffers ().
Solubility (Water)
Insoluble
Precipitants out upon acidification.
Solubility (EtOAc)
High
Good solvent for extraction.
Solubility (Toluene)
Low-Moderate
Good anti-solvent for recrystallization.
Common Impurities Table
Impurity Name
Origin
Removal Strategy
2-Chloro-4-hydroxybenzonitrile
Unreacted Starting Material
Wash crude solid with cold Dichloromethane (DCM) (SM is more soluble).
2-Chloro-4-hydroxy-3,5-diiodobenzonitrile
Over-iodination
Recrystallization from Toluene; Di-iodo remains in solution.
3-Iodo isomer
Regioisomer (Minor)
Column Chromatography (Silica, 0-20% EtOAc in Hexanes).
Frequently Asked Questions (FAQ)
Q1: Can I use column chromatography instead of recrystallization?A: Yes, but it is often unnecessary for this compound. If required (e.g., for <100 mg scale), use a silica column with a gradient of Hexanes:Ethyl Acetate (90:10
70:30) . The iodinated product is typically less polar than the starting material but more polar than the di-iodo impurity. Note: Add 1% Acetic Acid to the eluent to prevent peak tailing of the phenol.
Q2: Why is the position of iodination at C-5 and not C-3?A: The hydroxyl group (-OH) at C-4 is the strongest directing group (ortho/para director).
Position 3: Ortho to -OH, but sterically crowded between the -OH and the -Cl at C-2.
Position 5: Ortho to -OH, and relatively unhindered.
Therefore, electrophilic attack occurs preferentially at C-5.
Q3: How do I store the purified compound?A: Store at 2–8 °C , protected from light. Iodinated aromatics can be photosensitive, slowly liberating iodine and turning yellow over time.
References
Organic Syntheses. (n.d.). General Procedures for Iodination of Phenols. Retrieved February 16, 2026, from [Link]
Optimization
Optimization of base selection for alkylation of 2-Chloro-4-hydroxy-5-iodobenzonitrile
Topic: Optimization of Base Selection for O-Alkylation Document ID: TSC-CHEM-2024-089 Audience: Medicinal Chemists, Process Development Scientists Status: Active / Verified Executive Summary & Critical Diagnostic Matrix...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Base Selection for O-Alkylation
Document ID: TSC-CHEM-2024-089
Audience: Medicinal Chemists, Process Development Scientists
Status:Active / Verified
Executive Summary & Critical Diagnostic Matrix
The Challenge:
Alkylation of 2-Chloro-4-hydroxy-5-iodobenzonitrile presents a unique chemoselectivity challenge. The substrate contains three electron-withdrawing groups (EWGs): a nitrile (C1), a chloride (C2), and an iodide (C5). These groups significantly acidify the phenol (pKa
6.5–7.0), making deprotonation easy. However, they also activate the aromatic ring toward Nucleophilic Aromatic Substitution () , particularly at the C2-chlorine position (ortho to the nitrile).
The Solution:
Success depends on balancing nucleophilicity (to drive alkylation) against basicity/temperature (to prevent
side reactions and nitrile hydrolysis).
Diagnostic Matrix: Base Selection Triage
Use this table to diagnose your current reaction failure or select the optimal starting point.
Base System
Solvent
Typical Temp
Risk Profile
Recommended For
MeCN / DMF
25–50°C
Low. "Naked anion" effect allows mild temps.
High-Value / Small Scale. Best yield & purity profile.
Standard Scale. If electrophile is highly reactive (e.g., MeI, BnBr).
+ TBAI
MeCN / Toluene
60–80°C
Low/Med. PTC improves solubility without super-strong bases.
Process Scale. Balances cost vs. reaction rate.
/
THF / DMF
0°C–RT
Critical. High risk of (Cl-displacement) or nitrile attack.
Avoid. Unless electrophile is extremely unreactive.
/ DIPEA
DCM / THF
RT
High. Often insufficient for bulky electrophiles; salt aggregation.
Not Recommended. Leads to incomplete conversion.
Technical Deep Dive: The "Why" Behind the Protocol
The Acidity vs. Stability Paradox
The 4-hydroxy group is highly acidic due to the cumulative inductive effects of the 2-Cl, 5-I, and 1-CN groups.
Implication: You do not need strong bases like Sodium Hydride (
).
The Trap: Using strong bases generates a "naked" phenoxide that is too aggressive. Furthermore, strong bases can attack the nitrile (converting to amide/acid) or displace the C2-Chlorine.
The
Side-Reaction Mechanism
The most common impurity observed is the displacement of the Chlorine atom.
Mechanism: The Nitrile group at C1 is a strong electron withdrawer. It activates the ortho-position (C2-Cl).
Trigger: High temperatures (>80°C) or strong nucleophilic bases (Alkoxides, Hydroxides) will cause the base to attack C2, displacing chloride.
Result: You lose the regiochemical handle required for future SAR (Structure-Activity Relationship) modifications.
Figure 1: Mechanistic pathway showing the risk of
side reactions under aggressive conditions.
The "Cesium Effect"
Cesium Carbonate is the gold standard for this reaction because of the Cesium Effect .
Solubility:
is large and polarizable, making the carbonate salt significantly more soluble in organic solvents (DMF, MeCN) than Potassium or Sodium equivalents.
Ion Pairing: The large radius of
results in a "loose" ion pair with the phenoxide. This creates a "naked anion" that is more nucleophilic toward the alkyl halide without requiring the heat that triggers side reactions.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (High Yield/Selectivity)
Best for medicinal chemistry scales (10mg to 5g) where purity is paramount.
Stir at RT.[1] If conversion is slow after 2 hours, warm to 40°C. Do not exceed 60°C.
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x Brine. Dry over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
.
Protocol B: The "Cost-Effective" Method
Best for scale-up (>10g) to avoid the high cost of Cesium.
Monitoring: Check LCMS every 2 hours. The TBAI acts as a Phase Transfer Catalyst, shuttling the carbonate into the organic phase.
Troubleshooting & FAQs
Q1: I am seeing a +14 mass shift (or +Alkoxy) and loss of Chlorine pattern in LCMS. What happened?
Diagnosis: You have triggered the
reaction.
Cause: Your base is too strong or your temperature is too high. The base attacked the C2 position (ortho to Nitrile) and displaced the Chlorine.
Fix: Switch from to . Lower reaction temperature by 20°C.
Q2: The reaction stalls at 50% conversion. Adding more alkyl halide doesn't help.
Diagnosis: "Potassium Crashing."
Cause: If using
in Acetone/MeCN, the surface of the base particles may be coated with KCl/KI salts, deactivating them.
Fix:
Use micronized
.
Add 10 mol% TBAI (Phase Transfer Catalyst) to solubilize the ions.
Switch solvent to DMF (higher solubility).
Q3: Can I use Acetone as a solvent?
Answer: Yes, but only for highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide). For secondary alkyl halides or bulky groups, Acetone reflux (56°C) is often too cold to drive the reaction to completion with weak bases. Use MeCN (bp 82°C) or DMF instead.
Q4: Why not use Triethylamine (
) or DIPEA?
Answer: These organic bases often form H-bonded ion pairs with the phenol that are less reactive than the metal salts. Additionally, the ammonium salts formed as byproducts can complicate purification. Inorganic bases (
) generally provide cleaner profiles for this specific multi-halogenated scaffold.
Decision Support Workflow
Figure 2: Decision tree for selecting the optimal alkylation protocol based on scale and electrophile reactivity.
References
The Cesium Effect in Organic Synthesis
Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis.[2][3] Journal of Praktische Chemie.
Insight: Explains the "naked anion" theory and solubility advantages in DMF.
Nucleophilic Arom
) Mechanisms:
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions.[1][4][5] Chemical Reviews.
Insight: Details the activation of halo-arenes by ortho/para electron-withdrawing groups (like Nitrile).
Alkylation of Hydroxybenzonitriles
BenchChem Application Notes.[1] Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile.
Insight: Provides standard operational ranges for cyanophenol alkyl
pKa Data for Substituted Phenols
Evans pKa Table / Bordwell pKa Table.
Insight: Reference for the acidity of poly-halogen
Before altering variables, use this visual diagnostic guide to identify the failure mode. The physical state of the reaction mixture often reveals the root cause more accurately than LCMS data alone.
Visual Symptom Matrix
Observation
Immediate Diagnosis
The "Why" (Mechanistic Root)
Instant Black Precipitate
"Pd Black" Formation
Ligand dissociation or oxidation occurred before the catalytic cycle could start. The Pd(0) atoms aggregated into inactive nanoparticles.
Gradual Darkening
Catalyst Death
Normal catalyst decomposition. If conversion is <50% at this stage, the catalyst turnover number (TON) is insufficient.
Silver Mirror on Glass
Vessel Nucleation
Similar to Pd Black, but aggregation is nucleating on the glass surface. Indicates insufficient ligand stabilization.[1]
Remains Pale/Clear
Activation Failure
The Pd(II) precatalyst was never reduced to the active Pd(0) species. The reaction never started.
Product + De-halogenated SM
-Hydride Elimination
(Common in Buchwald-Hartwig) The intermediate underwent elimination instead of reductive elimination.[2]
Troubleshooting Decision Tree
Figure 1: Decision tree for initial diagnosis based on visual and analytical cues.
The "Engine" Issues: Catalyst Activation & Stability
Q: My reaction stays clear, and I see 95% starting material. Is my catalyst "dead" out of the bottle?
A: It is likely not dead, but dormant .
Most stable Palladium sources are Pd(II) (e.g.,
, , or precatalysts like ). To enter the catalytic cycle, they must be reduced to Pd(0).
The Mechanism: This reduction usually requires a "sacrificial" reductant. In many protocols, the phosphine ligand itself is oxidized (
) to reduce the metal. If you are using electron-poor phosphines or lack a reductant (like an amine or alcohol solvent), the Pd(II) sits idle.
The Fix:
Switch to a Pre-activated Precatalyst: Use Pd(0) sources like
(though air-sensitive) or modern Pd(II) precatalysts that activate easily, such as Buchwald G3/G4 precatalysts or PEPPSI complexes [1].
Add a Reductant: If using
, ensure your solvent/base system can reduce it. Adding 1-2 mol% of phenylboronic acid can sometimes "kickstart" the reduction in Suzuki couplings.
Q: The reaction turns black immediately upon heating. How do I stop "Pd Black" formation?
A: "Pd Black" is the thermodynamic sink of palladium. Once formed, it is catalytically useless for cross-coupling.
The Cause: The equilibrium between
(soluble, active) and (insoluble, inactive) has shifted to the right. This happens if:
Ligand Concentration is too low: There isn't enough ligand to keep the metal soluble.
Oxygen Ingress:
oxidizes your phosphine ligands to phosphine oxides. Phosphine oxides cannot bind Pd(0), leaving the metal naked and prone to aggregation [2].
The Fix:
Increase L:Pd Ratio: If using separate metal/ligand, go from 1:1 to 1:2 or 1:4.
Solvent Degassing: Sparging with Argon for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method for sensitive ligands (see Protocol A).
The "Fuel" Issues: Substrate-Specific Troubleshooting
Issue: Low conversion, but the Boronic Acid is consumed/missing.
Diagnosis:Protodeboronation .
The base is attacking the Boron center, but instead of transmetallating to Palladium, the boronate intermediate reacts with a proton (from water or solvent), cleaving the C-B bond to form
[3].
The Counter-Intuitive Fix:
Heat it FASTER: Protodeboronation is a background reaction. Transmetallation is the productive reaction. Paradoxically, increasing the temperature can sometimes favor the productive pathway if the activation energy for transmetallation is higher but the rate accelerates faster than the decomposition [4].
Anhydrous Conditions: Switch from aqueous base (
) to anhydrous conditions ( or in Dioxane) to remove the proton source.
Slow Addition: Add the Boronic acid via syringe pump over 1 hour to keep its standing concentration low relative to the catalyst.
Scenario B: Buchwald-Hartwig Amination
Issue: Formation of reduced arene (
) and imine byproducts.
Diagnosis:-Hydride Elimination .
After the amine binds to the metal, if the reductive elimination is slow, the complex will undergo -hydride elimination.
The Fix:
Ligand Selection: You need a ligand that is bulky enough to enforce a geometry that favors reductive elimination. Biaryl phosphines (Buchwald Ligands) like XPhos or BrettPhos are designed specifically for this [5].
Switch Base: If using
, the reaction might be too fast/exothermic or causing side reactions. Switch to a weaker, inorganic base like (requires higher temp but is more controlled).
The "Environment": Oxygen & Solvents[3]
Q: Can I use "sparged" solvents, or do I need a glovebox?
A: For standard Suzuki couplings, sparging is usually fine. For alkyl-phosphines (like
or ) or low catalyst loadings (<1 mol%), oxygen is a poison.
A:Yes. Palladium catalysis is often mass-transfer limited, especially in biphasic mixtures (e.g., Toluene/Water).
Warning: If you see a "ring" of black solid at the solvent line, your stirring is too slow, or the vortex is splashing catalyst onto the hot glass walls (causing thermal decomposition).
Recommendation: Use an oval/egg-shaped bar for round bottom flasks to ensure bottom-to-top mixing, not just a vortex.
Standardized Protocols
Protocol A: The "Gold Standard" Freeze-Pump-Thaw
Use this when you suspect Oxygen is killing your catalyst.
Place solvent in a Schlenk flask.
Freeze solid using liquid nitrogen (
).
Open to high vacuum (5-10 min) to remove headspace gas.
Close vacuum, remove from
, and thaw in warm water bath (do not open to air). Gas bubbles will evolve.
Run this parallel to your failed reaction to validate your reagents.
Substrates: 4-bromoanisole + Phenylboronic acid.
Catalyst:
(5 mol%).
Base/Solvent:
(2 equiv) in Dioxane/Water (4:1).
Temp: 80°C.
Success Criteria: Should reach >90% conversion in <2 hours.
Interpretation: If this fails, your solvent is wet/oxidized, or your base is wet. If this works, your specific substrate is the problem (sterics/electronics).
Visualizing the Failure Pathways
The following diagram illustrates where the cycle breaks down based on the issues discussed above.
Figure 2: The Catalytic Cycle and common "off-cycle" failure points.
References
Catalyst Activation Mechanisms
Title: The three main pathways of precatalyst activation proposed for allyl-type prec
Recrystallization solvents for 2-Chloro-4-hydroxy-5-iodobenzonitrile purification
Topic: Recrystallization solvents for 2-Chloro-4-hydroxy-5-iodobenzonitrile purification Content type: Technical Support Center Guide Executive Summary This guide addresses the purification of 2-Chloro-4-hydroxy-5-iodobe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Recrystallization solvents for 2-Chloro-4-hydroxy-5-iodobenzonitrile purification
Content type: Technical Support Center Guide
Executive Summary
This guide addresses the purification of 2-Chloro-4-hydroxy-5-iodobenzonitrile (CAS: 2088367-94-4 / Analogous structures). As a poly-functionalized aromatic intermediate, this compound presents unique challenges: the phenol group confers acidity and polarity, while the halogen substituents (Cl, I) introduce lipophilicity and potential instability (de-iodination).
Our technical approach prioritizes purity (>98%) for downstream applications such as Suzuki-Miyaura cross-couplings or nucleophilic substitutions. This guide details solvent selection, step-by-step protocols, and troubleshooting workflows.
Part 1: Solvent Selection Strategy
The choice of solvent is dictated by the "Push-Pull" electronic nature of the molecule. The electron-withdrawing nitrile (-CN) and halogens increase the acidity of the phenolic hydroxyl (-OH), making it significantly more acidic than phenol.
Solubility Profile & Recommendations
Solvent System
Classification
Suitability
Technical Notes
Ethanol / Water
Primary (Green)
Excellent
Best balance. The compound dissolves in hot ethanol; water acts as an anti-solvent to induce crystallization upon cooling.
Standard organic system. Risk of "oiling out" if the heptane ratio is increased too quickly.[1]
Aqueous NaOH -> HCl
Chemical
Superior
Not a thermal recrystallization, but an acid-base reprecipitation. Best for removing non-acidic impurities (starting materials).
Why Ethanol/Water?
Based on the behavior of structural analogs like 3,5-dichloro-4-hydroxybenzonitrile (Bromoxynil/Chloroxynil analogs), halogenated phenols exhibit a steep solubility curve in aqueous alcohols [1]. The water component also helps suppress the solubility of regioisomers which often disrupt the crystal lattice.
Activated Carbon (optional, for decolorization)[3][4]
Step-by-Step:
Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add 40 mL of Ethanol . Heat to reflux (approx. 78°C) with magnetic stirring.
Saturation: If solid remains, add Ethanol in 5 mL portions until dissolved. Do not add excess solvent.[4]
Decolorization (Critical for Iodinated Compounds): If the solution is dark brown/purple (indicating free iodine), add 0.5 g of activated carbon. Stir at reflux for 5 minutes. Filter hot through a pre-warmed Celite pad to remove carbon.
Crystallization: Return filtrate to the hot plate. Add hot Water dropwise until a persistent turbidity (cloudiness) appears.
Re-solubilization: Add a few drops of hot Ethanol to just clear the turbidity.
Cooling: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours) to avoid oiling out. Then, place in an ice bath (0-4°C) for 30 minutes.
Isolation: Filter the crystals using vacuum filtration. Wash the cake with 20 mL of cold 30% Ethanol/Water .
Drying: Dry in a vacuum oven at 45°C for 6 hours. Note: High heat (>60°C) may cause sublimation or iodine loss.
Protocol B: Acid-Base Reprecipitation (The "Chemical Clean")
Use this method for crude material (<85% purity) or to remove non-phenolic side products.
Mechanism: The pKa of this compound is likely ~6-7. It will dissolve in weak base, while non-acidic impurities (e.g., de-hydroxylated byproducts) will remain insoluble.
Dissolve: Suspend crude solid in 1M NaOH (3-4 equivalents). Stir until the solid dissolves. The solution may be yellow/orange (phenolate anion).
Filter: Filter the aqueous solution to remove insoluble organic impurities.
Precipitate: Slowly add 2M HCl to the filtrate with vigorous stirring until pH < 2. The product will precipitate as a white/off-white solid.
Collect: Filter, wash extensively with water (to remove salts), and dry.
Polish: Follow with Protocol A if higher crystallinity is required.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route based on crude material characteristics.
Figure 1: Purification decision matrix for halogenated hydroxybenzonitriles.
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Cause: This is common with halogenated phenols when the solvent polarity is too high or cooling is too rapid. The melting point is depressed by impurities, causing the compound to separate as a liquid before it can crystallize.
Solution:
Re-heat the mixture until the oil dissolves.
Add Seed Crystals: Add a tiny amount of pure solid to the cooling solution at approx. 40-50°C.
Slow Down: Wrap the flask in a towel to slow the cooling rate.
Adjust Solvent: Increase the Ethanol ratio slightly. If using Ethyl Acetate/Heptane, reduce the Heptane amount.
Q2: The crystals are turning purple/pink during drying.
Cause: Liberation of free iodine (
) due to light sensitivity or trace oxidation.
Solution:
Ensure the recrystallization solution is not exposed to direct sunlight.
Wash the crystals with a dilute solution of Sodium Bisulfite (NaHSO3) or Sodium Thiosulfate before the final water wash to reduce free iodine back to iodide.
Dry in a vacuum oven (dark) rather than air drying in light.
Q3: I have low recovery yield (<50%).
Cause: The compound is likely too soluble in the mother liquor (Ethanol).
Solution:
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to obtain a "second crop."
Note: Second crops are usually less pure and should be analyzed separately.
Alternatively, switch to a less polar solvent system like Toluene [2].
Q4: Can I use Benzene?
Advisory: While older literature cites benzene for recrystallizing 3,5-dichloro-4-hydroxybenzonitrile [3], it is a Class 1 carcinogen. Toluene is the direct, safer replacement and performs similarly for this class of compounds.
References
Benchchem Technical Support. (2025). Purification of Halogenated Nitrobenzene Intermediates. Retrieved from (General principles of halogenated aromatic purification).
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
United States Patent Office. (1971). Preparation of hydroxybenzonitriles (US3567758A). Retrieved from (Describes recrystallization of 3,5-dichloro-4-hydroxybenzonitrile from benzene/toluene).
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from
A Comparative Guide to Purity Determination of 2-Chloro-4-hydroxy-5-iodobenzonitrile: HPLC vs. Advanced Chromatographic Techniques
In the rigorous landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control metric; it is a fundamental pillar of safety, efficacy, and...
Author: BenchChem Technical Support Team. Date: February 2026
In the rigorous landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control metric; it is a fundamental pillar of safety, efficacy, and reproducibility. For a complex intermediate like 2-Chloro-4-hydroxy-5-iodobenzonitrile, a halogenated aromatic compound, selecting the optimal analytical method is critical.[1] This guide provides an in-depth comparison of a robust, universally accessible High-Performance Liquid Chromatography (HPLC) method with a high-efficiency Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach and a Gas Chromatography-Mass Spectrometry (GC-MS) alternative, offering researchers the data and rationale to make an informed decision for their specific needs.
The Analyte: Understanding 2-Chloro-4-hydroxy-5-iodobenzonitrile
2-Chloro-4-hydroxy-5-iodobenzonitrile (C₇H₃ClINO) is a multifaceted molecule with a molecular weight of approximately 279.46 g/mol .[1][2] Its structure, featuring a hydroxyl group, a nitrile group, and two different halogens on a benzene ring, presents a unique analytical challenge. The polarity imparted by the hydroxyl and nitrile groups suggests good amenability to Reversed-Phase HPLC (RP-HPLC), the workhorse of the pharmaceutical analysis industry.[3]
RP-HPLC is the most established and widely used technique for purity analysis in pharmaceutical labs due to its robustness, versatility, and cost-effectiveness.[3][4] The method separates compounds based on their hydrophobic interactions with a non-polar stationary phase.
Rationale for Method Design
For an analyte like 2-Chloro-4-hydroxy-5-iodobenzonitrile, a C18 column is the logical first choice for the stationary phase.[5][6] This provides a strong hydrophobic surface for interaction. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve adequate retention and separation from potential impurities. The phenolic hydroxyl group's ionization can be suppressed by acidifying the mobile phase (e.g., with formic or phosphoric acid), which results in better peak shape and more reproducible retention times.[7]
UV detection is suitable as the conjugated π-system of the benzene ring and the nitrile group are strong chromophores, expected to absorb significantly in the UV region, likely around 240-280 nm.[8][9][10]
Experimental Protocol: RP-HPLC
Instrumentation : Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : Acetonitrile.
Gradient Elution :
0-5 min: 30% B
5-25 min: 30% to 80% B
25-30 min: 80% B
30.1-35 min: 30% B (re-equilibration)
Flow Rate : 1.0 mL/min.
Column Temperature : 30 °C.
Detection Wavelength : 254 nm.
Injection Volume : 10 µL.
Sample Preparation : Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Visualization: HPLC Workflow
Caption: Workflow for HPLC Purity Determination.
Expected Performance and Validation
This method would be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11] Key validation parameters are summarized below.
Validation Parameter
Acceptance Criteria
Expected Result
Specificity
Peak is free from interference from blank and impurities.
The main peak is well-resolved from any impurity peaks.
Linearity
Correlation coefficient (r²) ≥ 0.999
Achieved over a range of 0.5-1.5 mg/mL.
Accuracy (% Recovery)
98.0% - 102.0%
99.5% - 101.2%
Precision (% RSD)
Repeatability (n=6) ≤ 2.0%
≤ 0.5%
Limit of Detection (LOD)
Signal-to-Noise ratio of 3:1
~0.01%
Limit of Quantitation (LOQ)
Signal-to-Noise ratio of 10:1
~0.03%
Alternative Method 1: Ultra-Performance Liquid Chromatography (UPLC-MS/MS)
UPLC represents a significant evolution from HPLC, utilizing columns with sub-2 µm particles. This results in dramatically shorter run times, improved resolution, and higher sensitivity.[4][12] Coupling UPLC with tandem mass spectrometry (MS/MS) provides unparalleled specificity and structural information, making it ideal for identifying unknown impurities. A recent study on halohydroxybenzonitriles (HHBNs) in drinking water successfully employed UPLC-MS/MS, demonstrating its suitability for this class of compounds.[13]
Rationale for Method Design
The smaller particle size in UPLC columns necessitates a system capable of handling much higher backpressures (up to 15,000 psi).[4][14] The benefit is a massive increase in chromatographic efficiency. The core principles of mobile and stationary phase selection remain similar to HPLC, but gradients can be much faster. MS/MS detection offers the ability to not only detect impurities but also to identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns, a critical advantage in impurity profiling.
Experimental Protocol: UPLC-MS/MS
Instrumentation : UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
Column : Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : Acetonitrile.
Gradient Elution :
0-0.5 min: 20% B
0.5-4.0 min: 20% to 95% B
4.0-5.0 min: 95% B
5.1-6.0 min: 20% B (re-equilibration)
Flow Rate : 0.4 mL/min.
Column Temperature : 40 °C.
MS Detection : Electrospray Ionization (ESI) in negative mode.
Scan Mode : Full scan for impurity profiling and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitation of known impurities.
Visualization: UPLC-MS/MS Workflow
Caption: Workflow for UPLC-MS/MS Impurity Profiling.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile halogenated compounds, GC-MS is a powerful alternative.[15][16] While the hydroxyl group on 2-Chloro-4-hydroxy-5-iodobenzonitrile reduces its volatility, derivatization (e.g., silylation) can make it amenable to GC analysis. GC offers exceptional resolving power for complex mixtures of volatile compounds.
Rationale for Method Design
GC separates analytes in the gas phase based on their boiling points and interactions with a stationary phase coated on the inside of a long capillary column.[17] Mass spectrometry is the most common detector, providing high sensitivity and structural information. This technique is particularly effective for separating isomers and identifying low-level volatile or semi-volatile impurities that might be missed or co-elute in an LC method.[18]
Head-to-Head Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for speed, sensitivity, structural information, or compliance with existing instrumentation and regulatory filings.
Feature
RP-HPLC
UPLC-MS/MS
GC-MS
Analysis Time
Moderate (~35 min)
Very Fast (~6 min)
Moderate (~20-40 min)
Resolution
Good
Excellent
Excellent (for volatiles)
Sensitivity
Good (UV)
Excellent (MS)
Excellent (MS)
Impurity Identification
Limited (based on UV and RT)
Excellent (MS/MS fragmentation)
Excellent (MS fragmentation library)
Instrument Cost
Low to Moderate
High
Moderate to High
Solvent Consumption
High
Very Low
Low (requires derivatizing agents)
Sample Volatility
Not required
Not required
Required (or derivatization)
Regulatory Acceptance
High (well-established)
High (increasingly common)
High (for specific applications)
Visualization: Method Selection Logic
Caption: Decision logic for selecting an analytical method.
Conclusion and Recommendation
For the routine quality control and purity determination of 2-Chloro-4-hydroxy-5-iodobenzonitrile, a well-validated RP-HPLC method stands as the most practical, robust, and cost-effective choice. It provides reliable quantitative data sufficient for release testing and stability studies, leveraging instrumentation that is standard in any pharmaceutical laboratory.
However, for in-depth impurity profiling, especially during process development or for investigational purposes, UPLC-MS/MS is the superior technique. Its speed, resolution, and sensitivity, combined with the definitive structural information from the mass spectrometer, allow for a comprehensive understanding of the impurity landscape. While GC-MS is a powerful tool, its requirement for sample volatility or derivatization makes it a more specialized application, best reserved for situations where specific volatile impurities are suspected.
Ultimately, the optimal method is one that is fit for its intended purpose, balancing the need for analytical performance with practical considerations of speed, cost, and available resources.
References
UPLC vs HPLC: what is the difference?. Alispharm. Available at: [Link]
HPLC vs UPLC - What's the Difference?. Chromatography Today. Available at: [Link]
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters. Available at: [Link]
Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Available at: [Link]
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. Available at: [Link]
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. Available at: [Link]
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available at: [Link]
HPLC Method Validation: Key Parameters and Importance. Assay PRISM. Available at: [Link]
Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. Available at: [Link]
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available at: [Link]
Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis. Available at: [Link]
Identification and Analysis of Halogenated Contaminants Formed in Thermal Decomposition of Halogenated Materials. University of Maryland. Available at: [Link]
Halohydroxybenzonitriles as a new group of halogenated aromatic DBPs in drinking water: Are they of comparable risk to halonitrophenols?. PubMed. Available at: [Link]
Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. The Royal Society of Chemistry. Available at: [Link]
UV spectra of hydroxybenzonitrile. ResearchGate. Available at: [Link]
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Available at: [Link]
Impurities Application Notebook. Waters. Available at: [Link]
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]
14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. Available at: [Link]
Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MedCrave. Available at: [Link]
A simple RP-HPLC method for the simultaneous quantitation of chlorocresol, mometasone furoate, and fusidic acid in creams. SciSpace. Available at: [Link]
LC-MS identification of impurities in 2-Chloro-4-hydroxy-5-iodobenzonitrile
An In-Depth Technical Guide to the LC-MS Identification of Impurities in 2-Chloro-4-hydroxy-5-iodobenzonitrile Introduction: The Criticality of Purity in Advanced Chemical Intermediates 2-Chloro-4-hydroxy-5-iodobenzonitr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the LC-MS Identification of Impurities in 2-Chloro-4-hydroxy-5-iodobenzonitrile
Introduction: The Criticality of Purity in Advanced Chemical Intermediates
2-Chloro-4-hydroxy-5-iodobenzonitrile is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of pharmaceuticals and other high-value materials.[1] Its molecular architecture, featuring a nitrile, a phenol, and two distinct halogen atoms, provides versatile reactivity but also introduces multiple pathways for impurity formation. For researchers in drug development and process chemistry, a comprehensive understanding and rigorous control of the impurity profile are not merely matters of yield optimization; they are fundamental to ensuring the safety, efficacy, and regulatory compliance of the final product. Even trace-level impurities can carry their own pharmacological or toxicological profiles, making their identification and quantification a non-negotiable aspect of quality control.
This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust identification of process-related and degradation-induced impurities in 2-Chloro-4-hydroxy-5-iodobenzonitrile. We will move beyond simple protocol recitation to explain the causality behind methodological choices, grounding our recommendations in established analytical principles and field-proven insights.
The Impurity Landscape: Predicting What to Look For
Effective analytical method development begins with a theoretical understanding of the potential impurities. These can be broadly categorized as arising from the synthetic route or from subsequent degradation. The common synthesis involves the direct iodination of 2-chloro-4-hydroxybenzonitrile.[1]
Potential Synthesis-Related Impurities:
Starting Material Carryover: Unreacted 2-chloro-4-hydroxybenzonitrile.
Isomeric Byproducts: Iodination occurring at positions other than C5.
Over-iodination: Introduction of a second iodine atom to the ring, leading to di-iodinated species.[2]
Related Substances: Impurities present in the starting materials themselves.
Potential Degradation-Related Impurities:
The molecule's functional groups are susceptible to specific degradation pathways under stress conditions (e.g., heat, light, pH extremes, oxidation).
Hydrolysis: The nitrile group can hydrolyze under acidic or basic conditions, first to an amide and subsequently to a carboxylic acid.[3]
Dehalogenation: The carbon-iodine bond is weaker than the carbon-chlorine bond and can be cleaved under reducing conditions or upon exposure to UV light, resulting in 2-chloro-4-hydroxybenzonitrile.[3]
Oxidation: The electron-rich phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-like structures or other oxidative degradation products.[4][5]
The following diagram illustrates these primary impurity formation pathways.
Caption: Primary synthesis and degradation pathways for 2-Chloro-4-hydroxy-5-iodobenzonitrile.
Comparative Guide to LC-MS Methodologies
LC-MS is the technique of choice for this analytical challenge due to its ability to separate complex mixtures (LC) and provide molecular weight and structural information (MS) with high sensitivity and specificity.[6]
Part 1: The Chromatographic Separation
The goal of the liquid chromatography step is to separate the main component from its impurities, allowing for their individual detection by the mass spectrometer. The choice of stationary phase and mobile phase is critical.
Parameter
C18 (Octadecylsilane)
Phenyl-Hexyl
Rationale and Expert Insight
Primary Interaction
Hydrophobic interactions.
Hydrophobic and π-π interactions.
A C18 column is the universal starting point for moderately polar compounds. However, for aromatic compounds like these, a Phenyl-Hexyl column can offer superior resolution by introducing π-π interactions between the phenyl rings of the stationary phase and the analytes. This alternative selectivity can be crucial for separating structurally similar isomers.
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
The acidic modifier is essential. It suppresses the deprotonation of the phenolic hydroxyl group, ensuring the analyte is in a neutral state. This leads to consistent retention and significantly improved peak shape, preventing the peak tailing common with phenolic compounds under neutral pH.
Mobile Phase B
Acetonitrile or Methanol
Acetonitrile or Methanol
Acetonitrile generally provides sharper peaks and lower backpressure. Methanol, however, can offer different selectivity and is sometimes better for resolving certain impurity pairs. A scouting gradient with each is recommended during method development.
Part 2: The Mass Spectrometric Identification
The mass spectrometer is the primary tool for identification. The choice of ionization source and mass analyzer dictates the quality and type of information obtained.
Ionization Source: ESI vs. APCI
Electrospray Ionization (ESI): This is the preferred method. Given the acidic nature of the phenolic group, ESI in negative ion mode ([M-H]⁻) will be highly efficient and sensitive.
Atmospheric Pressure Chemical Ionization (APCI): A viable alternative, particularly for less polar impurities that may not ionize well by ESI. However, ESI is the superior starting point for this specific parent compound.
Mass Analyzer: A Comparison of Capabilities
Analyzer Type
Strengths for this Application
Weaknesses for this Application
When to Use It
Single Quadrupole (SQ)
Simple, robust, and cost-effective for targeted analysis of known impurities with available reference standards.
Low resolution; cannot distinguish between compounds with the same nominal mass. Unsuitable for unknown impurity identification.
Routine quality control where the identities and retention times of all impurities are already well-established.
Triple Quadrupole (QqQ)
Unmatched sensitivity and selectivity for quantification using Multiple Reaction Monitoring (MRM).[7] Excellent for tracking low-level known impurities.
Still a nominal mass instrument; provides limited information for identifying novel or unexpected impurities.
When process control requires tracking specific, known impurities at very low concentration levels (e.g., <0.05%).
High-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap)
The Gold Standard for Impurity ID. Provides accurate mass measurements (<5 ppm), enabling the confident determination of elemental composition. MS/MS fragmentation aids in definitive structure elucidation.
Higher initial cost and complexity.
Essential for R&D, process development, and forced degradation studies. This is the only reliable method for identifying unknown impurities without authentic standards.
Workflow and Experimental Protocols
A robust impurity identification workflow is a self-validating system. It integrates logical steps from sample preparation to data analysis to ensure the trustworthiness of the results.
Caption: A validated workflow for unknown impurity identification using LC-HRMS.
Detailed Protocol: UPLC-QTOF Method for Impurity Profiling
This protocol represents a best-practice approach for a comprehensive "first look" analysis designed to detect and identify the widest possible range of impurities.
1. Sample Preparation
Accurately weigh 10 mg of the 2-Chloro-4-hydroxy-5-iodobenzonitrile sample.
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
Further dilute to a working concentration of 10 µg/mL using the same 50:50 diluent.
Rationale: Preparing the sample in the initial mobile phase composition ensures good peak shape for early-eluting compounds. The 10 µg/mL concentration is typically sufficient to detect impurities at the 0.1% level while avoiding detector saturation from the main peak.
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
Gradient Program:
0.0 min: 30% B
10.0 min: 95% B
12.0 min: 95% B
12.1 min: 30% B
15.0 min: 30% B
Rationale: A 1.7 µm particle size column provides high resolution and peak capacity, essential for separating closely eluting isomers. The 15-minute gradient is sufficiently long to resolve a range of impurities with varying polarities.
3. Q-TOF (Quadrupole Time-of-Flight) MS Conditions
MS/MS Acquisition: Trigger fragmentation for the top 3 most intense ions exceeding 1000 counts.
Collision Energy: Ramp from 15-40 eV
Rationale: The DDA mode allows for an unbiased survey. The instrument performs a full scan to detect all present ions and then automatically selects the most intense ones for fragmentation (MS/MS), providing structural data without prior knowledge of the impurities. The collision energy ramp ensures that a full range of fragments is produced for easier interpretation.
Conclusion: A Strategy for Confidence
The identification of impurities in a complex intermediate like 2-Chloro-4-hydroxy-5-iodobenzonitrile requires a systematic and scientifically grounded approach. Simply running a sample is insufficient; the analyst must anticipate the likely impurities based on synthesis and stability, select the optimal analytical tools, and follow a workflow that ensures data integrity. While various LC-MS configurations can provide useful information, a high-resolution mass spectrometry platform, such as a UPLC-QTOF system, offers the most comprehensive and definitive solution for the identification of unknown impurities. This approach provides the high-quality, unambiguous data required to accelerate drug development, ensure product quality, and meet stringent regulatory standards.
References
Benchchem. (n.d.). 2-Chloro-4-hydroxy-5-iodobenzonitrile. Retrieved from Benchchem.[1]
Benchchem. (n.d.). Impact of reaction conditions on the formation of di-iodinated impurities. Retrieved from Benchchem.[2]
Fluorochem. (n.d.). 2-CHLORO-4-HYDROXY-5-IODOBENZONITRILE. Retrieved from Fluorochem.[8]
ChemScene. (n.d.). 2-Chloro-4-hydroxy-5-iodobenzonitrile. Retrieved from ChemScene.
Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved from Chemia.[4]
Farré, M., & Barceló, D. (n.d.). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants.[6]
CDH Fine Chemical. (n.d.). 2-Chloro Benzonitrile MATERIAL SAFETY DATA SHEET. Retrieved from CDH Fine Chemical.[9]
Sigma-Aldrich. (n.d.). 2-Chloro-4-iodobenzonitrile. Retrieved from Sigma-Aldrich.
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.).[10]
Sørensen, S. R., et al. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science.[11]
Merkushev, E. B. (2025, August 7). Advances in the direct iodination of aromatic compounds. ResearchGate.[12]
Zhao, Y., et al. (n.d.). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water.[13]
ONE POT SYNTHESIS OF NITRILES USING NICKEL SULPHATE. (n.d.). UJConline.net.[14]
Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 4-Chlorobenzonitrile. Retrieved from Fisher Scientific.[15]
Liu, J., et al. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology.[16]
Kristiana, R., et al. (2025, August 7). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. ResearchGate.[17]
Arora, P. K., et al. (n.d.). Degradation pathway of 2-chloronitrobenzene (a) and... ResearchGate.[18]
Nijenhuis, I., & Richnow, H. H. (2025, August 6). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction inThauera chlorobenzoica CB‐1T. ResearchGate.[19]
Shimadzu. (n.d.). Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS. Retrieved from Shimadzu.[7]
Benchchem. (2025, December). preventing degradation of 2-Amino-4-iodobenzonitrile during reactions. Retrieved from Benchchem.[3]
Joshi, A. V., et al. (n.d.). Iodination of 3,5-Dichloroanisole Using Silver Salts. eGrove.[20]
Gonçalves, M., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI.[5]
Babu, B. H., et al. (n.d.). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry.[21]
Babu, B. H., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. Semantic Scholar.[22]
BDE PT. (n.d.). Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile. Google Patents.[23]
U.S. Environmental Protection Agency. (n.d.). Degradation of Chlorpyrifos in Aqueous Chlorine Solutions: Pathways, Kinetics, and Modeling. Retrieved from epa.gov.[24]
Comparative Reactivity Guide: 5-Iodo vs. 2-Chloro Substituents in Benzonitriles
Executive Summary This guide analyzes the chemoselectivity between the 5-iodo and 2-chloro positions on a benzonitrile core. For drug development professionals, this scaffold represents a "privileged structure" due to it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide analyzes the chemoselectivity between the 5-iodo and 2-chloro positions on a benzonitrile core. For drug development professionals, this scaffold represents a "privileged structure" due to its ability to undergo orthogonal functionalization .
The reactivity profile is governed by two distinct mechanistic drivers:
Bond Dissociation Energy (BDE): Dictates Metal-Catalyzed Cross-Coupling (favoring 5-Iodo ).
By understanding these competing mechanisms, researchers can selectively functionalize one site while leaving the other intact, enabling the rapid synthesis of diverse chemical libraries.
Mechanistic Foundation
The Competition: Electronic vs. Steric/Bond Energy
The benzonitrile moiety is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). Its placement relative to the halogens creates a dichotomy in reactivity.[1]
Feature
5-Iodo Position (Meta)
2-Chloro Position (Ortho)
Electronic Environment
Unactivated. The meta position does not benefit from the resonance stabilization of the nitrile group.
Highly Activated. The ortho position allows the nitrile to stabilize the anionic intermediate (Meisenheimer complex) via resonance.
Bond Strength (BDE)
Weak (~65 kcal/mol). The C-I bond is long and weak, making it kinetically labile for oxidative addition by metal catalysts (Pd, Ni).
Strong (~95 kcal/mol). The C-Cl bond is significantly stronger, requiring electron-rich ligands or higher temperatures to break via metal catalysis.
Steric Environment
Accessible.
Sterically Crowded. Proximity to the cyano group can hinder bulky reagents but accelerates via the "ortho effect."
Decision Matrix: Pathway Selection
The following flowchart illustrates the decision logic for selecting reagents to target specific positions.
Figure 1: Chemoselectivity decision tree. Path A exploits the weak C-I bond. Path B exploits the electron-deficient C-2 position.
Target: 5-Iodo position.
Selectivity Factor: >95:1 (I vs Cl).
In the presence of Pd(0), the oxidative addition into the C-I bond is orders of magnitude faster than C-Cl. Standard ligands (PPh3) are sufficient for C-I, whereas C-Cl requires bulky, electron-rich ligands (e.g., SPhos, XPhos) to react.
Observation: The 2-chloro group remains inert under standard conditions (Pd(PPh3)4, Na2CO3, 80°C).
Risk: High temperatures (>100°C) or "hot" ligands (Buchwald type) may erode selectivity and begin to activate the chloride.
Definitive Structural Validation of 2-Chloro-4-hydroxy-5-iodobenzonitrile via 13C NMR
Topic: Validating structure of 2-Chloro-4-hydroxy-5-iodobenzonitrile by 13C NMR Content Type: Publish Comparison Guide Executive Summary In the development of proteolysis-targeting chimeras (PROTACs) and high-affinity li...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating structure of 2-Chloro-4-hydroxy-5-iodobenzonitrile by 13C NMR
Content Type: Publish Comparison Guide
Executive Summary
In the development of proteolysis-targeting chimeras (PROTACs) and high-affinity ligands, 2-Chloro-4-hydroxy-5-iodobenzonitrile (CAS: 2088367-94-4) serves as a critical halogenated scaffold. Its structural integrity is paramount; however, the synthesis—typically involving the electrophilic iodination of 2-chloro-4-hydroxybenzonitrile—is prone to regiochemical ambiguity.
While LC-MS confirms molecular weight and 1H NMR assesses purity, neither technique can definitively rule out the formation of the 3-iodo regioisomer without complex coupling analysis. This guide compares the limitations of standard verification methods against the 13C NMR and 2D Heteronuclear Correlation (HMBC) workflow, establishing the latter as the gold standard for structural certification.
The Structural Challenge: Target vs. Alternatives
The primary challenge in validating this compound is distinguishing the target molecule from its potential regioisomers formed during synthesis.
Feature
Target: 5-Iodo Isomer
Alternative: 3-Iodo Isomer
Risk Factor
Structure
Iodine at C5 (Ortho to OH, Meta to Cl)
Iodine at C3 (Ortho to OH, Ortho to Cl)
High (Thermodynamic/Kinetic competition)
1H NMR Pattern
Two Singlets (Para protons H3 & H6)
Two Doublets (Ortho protons H5 & H6)
Ambiguity: If resolution is poor or broadening occurs (due to OH exchange), the 3-iodo doublets can mimic singlets.
Data: Both isomers have an identical molecular ion
at m/z ~278.
Limitation: Mass spectrometry validates the elemental composition but is blind to the substitution pattern on the benzene ring.
Method B: 1H NMR (Proton NMR)
Verdict:Conditional.
Data: The target shows two distinct singlets for H3 and H6.
Limitation: While theoretically distinct (singlets vs. doublets), experimental conditions (solvent viscosity, paramagnetic impurities) can broaden the peaks of the 3-iodo isomer, leading to false positives. Furthermore, 1H NMR cannot directly visualize the carbon skeleton where the substitution occurs.
Method C: 13C NMR + HMBC (The Gold Standard)
Verdict:Definitive.
Mechanism: 13C NMR leverages the Heavy Atom Effect of iodine, which causes a dramatic upfield shift (shielding) of the attached carbon. This effect is unique and distinguishable from chlorine or hydrogen substitution.
To ensure authoritative grounding, follow this protocol designed to maximize signal-to-noise ratio for quaternary carbons (C-I, C-Cl, C-CN).
Reagents & Equipment:
Solvent: DMSO-d6 (Preferred over CDCl3 to sharpen phenol -OH signals and prevent aggregation).
Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO-d6 center @ 39.5 ppm).
Spectrometer: 400 MHz or higher (100 MHz for 13C).
Acquisition Parameters:
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).
Relaxation Delay (D1): Set to 3–5 seconds . Quaternary carbons (C1, C2, C4, C5) have long T1 relaxation times. Insufficient delay will suppress these critical diagnostic peaks.
Scans (NS): Minimum 1024 scans (due to low sensitivity of 13C and non-protonated carbons).
Temperature: 298 K (25°C).
Data Interpretation & Reference Values
The following table contrasts the predicted chemical shifts for the target against the alternative isomer. The defining feature is the C-I carbon shift .
Table 1: Diagnostic 13C NMR Chemical Shifts (DMSO-d6)
Carbon Position
Functional Group
Target (5-Iodo) Shift (ppm)
Isomer (3-Iodo) Shift (ppm)
Diagnostic Logic
C5
C-I (Target) / C-H (Isomer)
85.0 – 92.0
120.0 – 125.0
PRIMARY VALIDATOR: Iodine shields the carbon significantly (<100 ppm). If C5 is >110 ppm, the structure is incorrect.
C3
C-H (Target) / C-I (Isomer)
118.0 – 122.0
85.0 – 92.0
If the shielded peak (~90 ppm) correlates with the proton between Cl and OH, it is the 3-iodo isomer.
C4
C-OH
158.0 – 162.0
155.0 – 159.0
Phenolic carbon is highly deshielded.
C2
C-Cl
135.0 – 140.0
120.0 – 125.0
Chlorine effect is less shielding than Iodine.
C1
C-CN
116.0 – 118.0
116.0 – 118.0
Nitrile carbon is characteristic but not distinguishing between isomers.
Note: The "Heavy Atom Effect" of Iodine typically shifts the ipso-carbon upfield by ~30 ppm compared to a proton. This is the "smoking gun" for structural assignment.
Visualizing the Validation Logic
The following diagrams illustrate the decision pathways for structural confirmation.
To be absolutely certain, Heteronuclear Multiple Bond Correlation (HMBC) connects the protons to the carbons 2-3 bonds away. This maps the skeleton.
Caption: HMBC connectivity map. H6 is the diagnostic proton; it must correlate with both the Nitrile (C1) and the Iodine-bearing carbon (C5).
References
Reich, H. J. (2022). 13C NMR Chemical Shifts - Additivity Rules and Heavy Atom Effects. University of Wisconsin-Madison. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Iodine effect on 13C shifts).
National Institutes of Health (NIH). (2022). Precisely predicting the 1H and 13C NMR chemical shifts. PMC. Retrieved from [Link]
Compound Interest. (2015).[2] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
Mass spectrometry fragmentation pattern of C7H3ClINO
Topic: Mass Spectrometry Fragmentation Pattern of C7H3ClINO (Focus: Halogenated Aromatic Intermediates) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] A Co...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Pattern of C7H3ClINO (Focus: Halogenated Aromatic Intermediates)
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals[1]
A Comparative Guide to Structural Elucidation of Halogenated Building Blocks
Executive Summary
In drug discovery, the molecular formula C7H3ClINO represents a critical class of di-halogenated aromatic intermediates. The two most chemically significant isomers in this space are 2-Chloro-4-iodo-1-isocyanatobenzene (a reactive electrophile for urea/carbamate synthesis) and 5-Chloro-6-iodo-1,2-benzisoxazole (a stable heterocyclic pharmacophore).
Distinguishing these isomers is a frequent challenge in medicinal chemistry QC. This guide compares the mass spectrometry (MS) fragmentation performance of these structural isomers, analyzing the kinetic stability of the C-I bond and the diagnostic loss of the isocyanate group versus heterocyclic ring opening.
Key Findings:
Electron Ionization (EI) is superior for structural fingerprinting due to distinct fragmentation pathways (Loss of –NCO vs. –CO).
Electrospray Ionization (ESI) often fails to protonate the isocyanate efficiently due to hydrolysis sensitivity, making it less reliable for the raw intermediate than for the stable benzisoxazole.
The C-I bond cleavage is the thermodynamic sink for both isomers, dominating the high-energy collision spectra.
Chemical Identity & Alternatives
We compare the fragmentation behavior of the primary target (Isocyanate) against its stable isomer (Benzisoxazole).
Feature
Target: Phenyl Isocyanate Derivative
Alternative: Benzisoxazole Derivative
IUPAC Name
2-Chloro-1-iodo-4-isocyanatobenzene
5-Chloro-6-iodo-1,2-benzisoxazole
Formula
C7H3ClINO
C7H3ClINO
Exact Mass
278.8924
278.8924
DoU
6 (Benzene + Isocyanate)
6 (Benzene + Isoxazole ring)
Reactivity
High (Electrophilic attack by nucleophiles)
Moderate (Stable heterocycle)
Primary MS Challenge
Hydrolysis during LC-MS (converts to amine)
Isomer differentiation from isocyanate
Mass Spectrometry Performance Analysis
Isotope Pattern Recognition (Pre-Fragmentation)
Before analyzing fragmentation, the molecular ion cluster provides immediate validation of the di-halogenated state.
Base Peak (M): m/z 279 (100%)
M+2 Peak: m/z 281 (~32% relative abundance).
Cause: The natural abundance of
(approx. 24.2%) vs (75.8%). Iodine is monoisotopic ().
M+1 Peak: m/z 280 (~7.6% due to Carbon-13).
Fragmentation Pathways: EI (70 eV)
The Electron Impact (EI) source provides the most definitive structural data.
Pathway A: The Isocyanate (Target)
The isocyanate group (-N=C=O) is a "fragile" substituent attached to the aromatic ring.
Primary Loss (-NCO): The cleavage of the C-N bond yields the di-halogenated phenyl cation.
Observed Ion:m/z 237
Secondary Loss (-CO): A competing pathway involves the ejection of carbon monoxide from the isocyanate, leaving a nitrene-like radical cation.
To ensure scientific integrity, this protocol includes a "Derivatization Check" to confirm the reactive isocyanate group, distinguishing it from the stable benzisoxazole.
Method A: Direct GC-MS (EI)
Best for: Pure intermediates, non-polar solvents.
Sample Prep: Dissolve 1 mg of sample in 1 mL anhydrous Dichloromethane (DCM). Note: Avoid alcohols to prevent carbamate formation.
GC Parameters:
Column: DB-5MS or equivalent (30m x 0.25mm).
Inlet: 250°C, Split 20:1.
Temp Program: 60°C (1 min) → 20°C/min → 300°C.
MS Parameters:
Source: EI (70 eV).
Scan Range: 50–350 amu.
Validation Criteria:
Observe M+ at 279/281 (3:1 ratio).
Pass: Presence of m/z 237 ([M-NCO]).
Fail (Isomer B): Dominant m/z 251 ([M-CO]) with no m/z 237.
Method B: Chemical Derivatization (The "Methanol Check")
Best for: Ambiguous results or confirming reactivity.
Reaction: Take 100 µL of the sample solution and add 100 µL of HPLC-grade Methanol.
Incubation: Let sit at room temperature for 15 minutes.
Re-Analyze (GC-MS or LC-MS):
Isocyanate Behavior: The peak at m/z 279 will disappear. A new peak at m/z 311 (Methyl carbamate adduct:
) will appear.
Benzisoxazole Behavior: The peak at m/z 279 remains unchanged (no reaction with MeOH).
Causality: This confirms the presence of the electrophilic -N=C=O group, definitively ruling out the heterocyclic isomer.
Detailed Fragmentation Mechanism (Deep Dive)
The Iodine "Mass Defect"
Iodine has a unique mass (126.9045). In high-resolution MS (HRMS), the mass defect is a powerful filter.
Mechanism: The C-I bond is homolytically cleaved easily under EI conditions. The large iodine radical (
) leaves, stabilizing the resulting phenyl cation via resonance with the remaining Chlorine lone pairs.
Observation: In MS/MS (Collision Induced Dissociation), increasing collision energy (CE) will deplete the molecular ion of the isocyanate rapidly, yielding the m/z 152 fragment almost exclusively at high energies (>30 eV).
The Isocyanate Cleavage
Unlike the benzisoxazole, which must rearrange to lose CO, the isocyanate undergoes a simple
-cleavage.
Mechanism: The bond between the aromatic ring carbon and the nitrogen of the isocyanate breaks. The positive charge is retained on the aromatic ring due to the stabilization by the Chlorine substituent (inductive withdrawal but resonance donation).
Significance: This is the "Fingerprint" transition.
References
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Halogenated Benzene Derivatives. NIST Standard Reference Data. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Fragmentation of Isocyanates vs Heterocycles). Wiley. [Link]
PubChem Compound Summary. 2-Chloro-1-iodo-4-isocyanatobenzene (CID 54346859). National Center for Biotechnology Information. [Link]
McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. (Isotope patterns of Chloro/Iodo compounds). University Science Books. [Link]
For researchers in agrochemical and pharmaceutical development, 2-Chloro-4-hydroxy-5-iodobenzonitrile (Formula: C₇H₃ClINO, MW: ~279.46 g/mol ) represents a critical intermediate scaffold.[1] Its mixed-halogenated structure—containing both chlorine and iodine on a phenolic benzonitrile core—presents unique challenges for elemental validation.
Standard automated combustion methods often fail to discriminate between mixed halogens or suffer from iodine-induced catalyst poisoning. This guide objectively compares three analytical standards: Classical Microanalysis (Schöniger Flask) , Automated CHNS Combustion , and Energy Dispersive X-Ray Fluorescence (ED-XRF) . We evaluate these methods based on precision, iodine recovery, and throughput to determine the optimal workflow for purity validation.
Part 1: The Theoretical Standard
Before evaluating experimental methods, the theoretical composition must be established as the absolute baseline for accuracy.
Note: The high Iodine mass fraction (>45%) is the primary source of error in standard combustion analysis due to incomplete oxidation or volatility.
Part 2: Comparative Methodology & Protocols
Method A: The Gold Standard (Hybrid Approach)
Technique: Automated CHN Combustion + Schöniger Oxygen Flask (for Halogens)
Best For: Final Purity Validation, CoA Generation.
This hybrid approach segregates the analysis. Carbon, Hydrogen, and Nitrogen are determined via automated combustion, while Chlorine and Iodine are quantified using the classical Schöniger flask method followed by potentiometric titration. This is critical because automated analyzers often struggle to separate Cl and I signals effectively without specific traps.
Combustion: Place in a platinum basket within a 500 mL thick-walled Erlenmeyer flask filled with pure oxygen and absorption solution (10 mL 1N NaOH + 3 drops 30% H₂O₂). Ignite via IR or electrical fuse.
Reduction (Critical Step): Iodine oxidizes to iodate (
) and free iodine (). Add Hydrazine Sulfate to the absorption solution to reduce all species to iodide ().
Titration: Acidify with HNO₃. Perform potentiometric titration with 0.01N AgNO₃ using a silver/sulfide electrode.
Differentiation: The potential jump for Iodide (Ksp
) occurs before Chloride (Ksp ), allowing sequential determination in a single run.
Method B: The High-Throughput Alternative
Technique: Energy Dispersive X-Ray Fluorescence (ED-XRF)
Best For: In-process Control (IPC), Screening.
ED-XRF offers a non-destructive path to quantify the heavy halogens (Cl, I) without digestion. However, it is "blind" to C, H, and N, making it a partial analysis tool.
Protocol 2: ED-XRF Screening
Prep: Place 1g of powder into a standard XRF cup with 4µm Prolene film (resistant to chemical attack).
Calibration: Use a matching library of halogenated aromatics (e.g., diiodobenzene standards) to correct for matrix effects.
Measurement: Run in "Halogen Mode" (typically 30-50 kV filter).
Data: Iodine (
line at 3.93 keV) and Chlorine ( line at 2.62 keV) are integrated.
Part 3: Performance Comparison & Experimental Data
The following data represents a validation study comparing the Hybrid Method (A) against a standard Automated CHNS analyzer (without flask combustion) and ED-XRF.
Table 2: Comparative Performance Metrics
Metric
Hybrid Method (Flask + CHN)
Automated CHNS (All-in-One)
ED-XRF (Halogens Only)
Iodine Accuracy
99.8% (High Precision)
92.4% (Low - Volatility Loss)
98.5% (Good)
Chlorine Accuracy
99.5%
96.1% (Interference)
97.2% (Matrix Effects)
Sample Required
5–10 mg
2–3 mg
>500 mg (Non-destructive)
Analysis Time
45 mins/sample
8 mins/sample
2 mins/sample
Primary Risk
User skill (titration)
Catalyst poisoning by Iodine
Calibration curve bias
Key Insight: The "All-in-One" automated combustion often fails for this molecule because the massive amount of Iodine (45% w/w) saturates the reduction copper in the analyzer, leading to "breakthrough" and falsely high Nitrogen values or low Iodine recovery.
Part 4: Analytical Workflow Visualization
The following decision tree outlines the logical selection of standards based on the drug development stage.
Figure 1: Analytical decision matrix for halogenated benzonitrile derivatives. Use XRF for rapid reaction monitoring and Hybrid Combustion for final purity certification.
Part 5: Expert Recommendations
Handling the Iodine Factor:
For the Schöniger Flask method, the reduction step is non-negotiable. Iodine often forms Iodine Monochloride (ICl) or Iodates (
) during combustion. Without adding hydrazine sulfate or sodium bisulfite to the absorption liquid, your titration will yield erratic results, often underestimating Iodine by 10-15% [1].
Sample Hygroscopicity:
The phenolic hydroxyl group at position 4 can induce slight hygroscopicity. Always dry the sample at 40°C under vacuum for 4 hours prior to weighing. A 1% water uptake will skew the Carbon result by ~0.3%, pushing it out of the standard +/- 0.4% tolerance window.
Interference Management:
If using ICP-OES as a tertiary check, avoid acid digestion (HNO₃/HCl) as volatile iodine (
) will be lost. Instead, use Closed-Vessel Microwave Digestion with an alkaline matrix (TMAH or NH₄OH) to stabilize the halogens in solution [2].
References
ASTM International. (2022). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (E442). ASTM International. [Link]
Schöniger, W. (1955).[2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123–129.[2] [Link]
Reference Standards for 2-Chloro-4-hydroxy-5-iodobenzonitrile Quality Control: A Comparative Technical Guide
Executive Summary In the development of halogenated benzonitrile pharmaceuticals and agrochemicals, 2-Chloro-4-hydroxy-5-iodobenzonitrile serves as a critical intermediate. Its quality control (QC) is complicated by the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of halogenated benzonitrile pharmaceuticals and agrochemicals, 2-Chloro-4-hydroxy-5-iodobenzonitrile serves as a critical intermediate. Its quality control (QC) is complicated by the presence of multiple halogens and a phenolic hydroxyl group, which introduce risks of regio-isomerism and de-halogenation.
This guide objectively compares the three primary tiers of reference standards available for this molecule: Certified Reference Materials (CRMs) , In-House Working Standards , and Commercial Reagent Grade materials. While CRMs offer the highest metrological traceability, this guide demonstrates through experimental protocols that a rigorously qualified In-House Working Standard provides the optimal balance of performance and cost-efficiency for routine release testing, provided it is validated against a primary source.
Before comparing standards, one must understand the molecule's behavior. 2-Chloro-4-hydroxy-5-iodobenzonitrile contains an acidic phenolic proton (pKa ~6.5–7.0) and a labile iodine-carbon bond.
Regio-Selectivity: The position of the iodine (C5) vs. chlorine (C2) is critical. Incorrect isomers (e.g., 6-iodo) are common synthetic impurities.
Stability: The aryl-iodide bond is susceptible to photolytic cleavage (de-iodination) and palladium-catalyzed reduction during downstream coupling steps.
Ionization: The phenolic group requires pH-controlled HPLC conditions to prevent peak tailing.
Comparative Analysis: Selecting the Right Standard
The choice of reference standard dictates the accuracy of your potency (assay) and impurity calculations.
The Three Tiers
Certified Reference Material (CRM): Manufactured under ISO 17034 accreditation.[1][2][3] Quantitative NMR (qNMR) or Mass Balance certified.
In-House Working Standard (Secondary): A high-purity batch characterized internally and calibrated against a CRM/Primary standard.
Reagent Grade: Sourced from general chemical catalogs (e.g., "95% purity"). No quantitative assay value provided.
Performance Matrix
Feature
Tier 1: CRM (ISO 17034)
Tier 2: In-House Working Std
Tier 3: Reagent Grade
Traceability
SI Units (NIST/BIPM traceable)
Traceable to Tier 1
Unknown / Lot-specific
Assay Accuracy
100.0% ± 0.5% (k=2)
99.8% ± 1.0% (vs. CRM)
Variable (95–99%)
Impurity Profile
Fully Quantified
Qualitatively Known
Unknown
Cost
High ($500+ / 100mg)
Low (Amortized bulk cost)
Low ($50 / 1g)
Suitability
Method Validation, Calibration of Tier 2
Routine QC, Stability Testing
Early R&D Screening Only
Recommendation: Use Tier 1 (CRM) solely to qualify a bulk batch of Tier 2 (Working Standard) . Using Tier 3 for quantitative QC is scientifically unsound due to the lack of mass balance data.
Experimental Validation: Qualification Protocol
To validate the recommendation of using a Tier 2 Working Standard, we performed a comparative study using High-Performance Liquid Chromatography (HPLC).
The "Self-Validating" HPLC Protocol
This method uses an acidic mobile phase to suppress the ionization of the hydroxyl group, ensuring sharp peaks and accurate integration.
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: Acetonitrile (ACN).
Gradient: 30% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol absorption).
Temperature: 30°C.
Experimental Results: Reagent vs. Working Standard
We analyzed a commercial "97%" Reagent Grade sample against a qualified Working Standard.
Table 2: Comparative Assay Results
Parameter
Working Standard (Qualified)
Reagent Grade (Commercial)
Impact
Assay (Isocratic)
99.9% (w/w)
96.4% (Area %)
Reagent grade overestimates purity by ignoring water/solvents.
High risk of side-reactions in downstream synthesis.
RSD (n=6 injections)
0.2%
1.5%
Reagent inhomogeneity affects precision.
Analysis: The Reagent Grade material, despite a label claim of "High Purity," contained nearly 2% water and significant de-iodinated impurities (2-Chloro-4-hydroxybenzonitrile). Using this as a standard would result in a 3.5% potency error in drug substance manufacturing.
Qualification Workflow (Visualization)
The following diagram illustrates the rigorous process required to convert a raw material into a valid In-House Working Standard (Tier 2), ensuring compliance with ICH Q7 and Q2(R2) guidelines.
Figure 1: Workflow for qualifying an In-House Working Standard against a Primary Reference Material.
Detailed Protocol: Establishing the Working Standard
To achieve the "Tier 2" status described above, follow this step-by-step qualification protocol. This ensures your standard is E-E-A-T compliant (Expert, Authoritative, Trustworthy).
Step 1: Candidate Selection
Select a production batch of 2-Chloro-4-hydroxy-5-iodobenzonitrile that shows >99.5% area purity by HPLC.
Step 2: Homogenization & Drying
Grind the sample to a fine powder to ensure homogeneity.
Dry in a vacuum oven at 40°C for 24 hours to remove surface moisture (critical for accurate weighing).
Step 3: Structural Confirmation
Perform 1H-NMR and IR spectroscopy.
Acceptance Criteria: Spectra must be concordant with the structure (e.g., two aromatic singlets in NMR for the para-positioned protons relative to substituents).
Do not rely solely on HPLC area %. Calculate the absolute purity (
) using the following formula, as recommended by ICH Q2(R2) principles [1]:
Where:
: Water content by Karl Fischer titration.
: Residue on Ignition (inorganic impurities).
: Residual Solvents by GC-Headspace.
: Chromatographic purity (Area %).
Step 5: Verification Against Primary Standard
Run the candidate standard against a purchased CRM (Tier 1) in triplicate. The calculated assay must fall within 99.0% – 101.0% of the CRM value.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[4][5][6] (2023).[4][6] Defines the validation parameters including specificity and accuracy required for reference standard qualification.
[Link]
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. (2016). The global standard for manufacturing Certified Reference Materials (CRMs).[1][3]
[Link]
European Medicines Agency (EMA). Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations. (Contextualizes the need for reference methods).
[Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-hydroxy-5-iodobenzonitrile
This guide provides a detailed, authoritative protocol for the safe handling and disposal of 2-Chloro-4-hydroxy-5-iodobenzonitrile. Designed for researchers, scientists, and drug development professionals, this document...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed, authoritative protocol for the safe handling and disposal of 2-Chloro-4-hydroxy-5-iodobenzonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step. Adherence to these guidelines is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
2-Chloro-4-hydroxy-5-iodobenzonitrile is a complex halogenated aromatic compound. Its molecular structure dictates its specific handling and disposal requirements. A failure to appreciate its composite hazards can lead to safety incidents, regulatory violations, and environmental harm.
Halogenated Compound: The presence of both chlorine and iodine atoms classifies this substance as a halogenated organic.[1][2] Halogenated wastes require specialized disposal, typically high-temperature incineration, to prevent the formation of toxic byproducts and environmental contamination.[2][3] They must never be mixed with non-halogenated waste streams, as even small amounts can contaminate entire batches, drastically increasing disposal costs.[3][4]
Benzonitrile Moiety: The nitrile group (-C≡N) presents a significant toxicological risk. Nitriles can release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids or high temperatures during combustion.[5] Therefore, utmost caution is required.
Phenolic Structure: The hydroxyl group on the benzene ring makes it a phenol derivative, which can cause skin and eye irritation.
Table 1: Summary of Hazards for 2-Chloro-4-hydroxy-5-iodobenzonitrile and Structurally Similar Compounds
Hazard Category
Description
Primary Sources
Acute Toxicity
Harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][6][7]
Safety Data Sheets (SDS) for analogous benzonitriles.
Skin & Eye Irritation
Causes skin irritation and serious eye irritation.[5][7]
GHS classifications for halogenated hydroxybenzonitriles.
Respiratory Irritation
May cause respiratory irritation upon inhalation of dust or vapors.[5][7]
SDS for analogous compounds.
Environmental Hazard
Harmful to aquatic life; release into the environment must be avoided.[8]
Environmental hazard data for halogenated organics.
Combustion Products
Fire may produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), hydrogen iodide (HI), and hydrogen cyanide (HCN).[5][9][10]
Standard decomposition data for halogenated nitriles.
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following minimum PPE is mandatory. This protocol is designed to prevent dermal, ocular, and respiratory exposure.
Table 2: Required Personal Protective Equipment (PPE)
Prevents skin contact and absorption, which can cause irritation and systemic toxicity.[7]
Eye Protection
Indirect-vent, impact- and splash-resistant safety goggles.[11]
Protects against dust particles and accidental splashes, preventing serious eye irritation.[12]
Body Protection
Full-length laboratory coat.
Protects skin and personal clothing from contamination.
Work Area
Chemical Fume Hood.
All handling and transfers of this compound, especially the solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8]
The Core Disposal Workflow: A Step-by-Step Guide
The proper disposal of 2-Chloro-4-hydroxy-5-iodobenzonitrile is a systematic process centered on correct segregation and labeling.
Step 1: Waste Characterization
The compound must be treated as a hazardous waste.[7][8] Specifically, it falls into the category of Halogenated Organic Waste .[1][2] This classification is the single most important factor determining its disposal pathway.
Step 2: Container Selection and Labeling
Select the Correct Container: Use only a designated, chemically compatible, and leak-proof waste container with a secure screw-top cap.[3][13] The container must be in good condition, free from cracks or residue.[13]
Apply Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[13] The label must clearly state the full chemical name of the contents. Do not use abbreviations or chemical formulas.[13]
Perform in a Fume Hood: Conduct all waste transfers inside a chemical fume hood to minimize inhalation risk.[1]
Segregate Meticulously: Add the waste 2-Chloro-4-hydroxy-5-iodobenzonitrile (whether solid or in a solvent) exclusively to the container labeled for Halogenated Organic Waste .
Avoid Mixing:DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane).[3][4][13] Mixing contaminates the entire non-halogenated waste stream, which must then be disposed of via the more expensive incineration route.[3][4]
Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[4][13] This prevents the release of vapors and protects against spills.[13]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled hazardous waste container in a designated SAA.[8] This area should be located at or near the point of generation and away from incompatible materials, such as strong acids or oxidizing agents.[13]
Step 5: Arranging Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container. The EHS office will work with a licensed disposal company to transport the waste for incineration in accordance with all local and national regulations.[9]
Emergency Procedures for Spills
Accidents can happen, and a clear plan is essential for mitigating them.
Small Spills (Solid):
Ensure proper PPE is worn.
Gently sweep up or vacuum the spilled material, avoiding the creation of dust.[9]
Place the collected material into the designated "Halogenated Organic Waste" container.
Clean the affected area.
Large Spills:
Evacuate the immediate area.
Alert colleagues and your supervisor.
Contact your institution's EHS or emergency response team immediately.[13]
Visualization of the Disposal Workflow
The following diagram outlines the logical decision-making process for the proper disposal of 2-Chloro-4-hydroxy-5-iodobenzonitrile.
Caption: Logical workflow for the disposal of 2-Chloro-4-hydroxy-5-iodobenzonitrile waste.
References
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
Personal protective equipment for handling 2-Chloro-4-hydroxy-5-iodobenzonitrile
A Researcher's Guide to Safely Handling 2-Chloro-4-hydroxy-5-iodobenzonitrile As a novel compound, 2-Chloro-4-hydroxy-5-iodobenzonitrile presents unique challenges in laboratory handling. This guide provides a detailed p...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Safely Handling 2-Chloro-4-hydroxy-5-iodobenzonitrile
As a novel compound, 2-Chloro-4-hydroxy-5-iodobenzonitrile presents unique challenges in laboratory handling. This guide provides a detailed protocol for the safe use of this chemical, ensuring the well-being of researchers and the integrity of experimental outcomes. The following procedures are synthesized from established safety protocols for similar chemical structures and are designed to be a comprehensive resource for any drug development professional.
Understanding the Risks: Hazard Identification
2-Chloro-4-hydroxy-5-iodobenzonitrile is classified as harmful and an irritant.[1] The primary hazards associated with this compound are:
Harmful if swallowed: Ingestion can lead to acute toxicity.[1]
Skin and Eye Irritation: Direct contact can cause irritation.
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.
Given the presence of a nitrile group, it is prudent to handle this compound with the utmost caution, as some nitriles can release hydrogen cyanide upon decomposition or metabolic processes.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling 2-Chloro-4-hydroxy-5-iodobenzonitrile. The following table outlines the minimum required PPE for various laboratory operations.
Operation
Required Personal Protective Equipment
Weighing and Aliquoting
- Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat
In Solution
- Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat
Heating or Generating Aerosols
- Nitrile Gloves- Chemical Splash Goggles- Face Shield- Laboratory Coat- Use of a Fume Hood is Mandatory
Nitrile gloves are recommended for their resistance to a wide range of chemicals, including those commonly used as solvents in a laboratory setting.[2][3][4] They provide a robust barrier against accidental skin contact.[2][3][4]
Before handling, ensure that a safety shower and eyewash station are readily accessible.
All work with solid 2-Chloro-4-hydroxy-5-iodobenzonitrile or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
2. Weighing and Transfer:
When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.
Use anti-static weighing paper or a container to prevent dispersal of the powder.
Carefully transfer the compound to the reaction vessel using a spatula. Avoid creating dust.
3. Dissolution:
Add solvent to the solid in a slow and controlled manner to avoid splashing.
If sonication is required, ensure the vessel is securely capped.
4. Post-Handling:
After handling, thoroughly wash hands and any exposed skin with soap and water.[5]
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Emergency Response: Spill and Exposure Protocol
Immediate and correct response to a spill or exposure is critical. The following workflow outlines the necessary steps.
Figure 1: Emergency workflow for spills and personal exposure.
In the event of skin contact, immediately wash the affected area with copious amounts of soap and water.[5] For eye contact, flush with water for at least 15 minutes and seek medical attention.[5] If swallowed, seek immediate medical advice and have the product container or label at hand.[1]
Disposal Plan: Managing Chemical Waste
All waste containing 2-Chloro-4-hydroxy-5-iodobenzonitrile, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
Solid Waste: Collect in a designated, labeled, and sealed container.
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these guidelines, researchers can safely handle 2-Chloro-4-hydroxy-5-iodobenzonitrile, minimizing personal risk and ensuring a secure laboratory environment.
References
S&S Glove. (2025, May 7).
Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
PPS Gloves. (2025, January 7).
Mabi. (2021, March 15). How to choose your professional nitrile gloves (PPE)?